1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
Beschreibung
BenchChem offers high-quality 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C14H16O3 |
|---|---|
Molekulargewicht |
232.27 g/mol |
IUPAC-Name |
1-phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid |
InChI |
InChI=1S/C14H16O3/c15-12(16)13-6-8-14(9-7-13,17-10-13)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16) |
InChI-Schlüssel |
FKILNVQRPDFZJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1(CO2)C(=O)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
In-Depth Technical Guide: NMR Spectroscopy and Structural Validation of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic Acid
Executive Summary: The Shift Toward 3D Saturated Bioisosteres
For decades, the para-substituted phenyl ring has been a ubiquitous structural motif in drug discovery. However, the overreliance on flat, aromatic systems often leads to poor physicochemical properties, including low aqueous solubility and high metabolic liability. As articulated in the seminal ""[1] paradigm, increasing the fraction of sp³-hybridized carbons ( Fsp3 ) is directly correlated with clinical success.
Recently, the 2-oxabicyclo[2.2.2]octane core has emerged as a superior, patent-free saturated bioisostere for the phenyl ring. As demonstrated by[2], this scaffold perfectly mimics the geometric vectors (distance and angle) of a para-substituted benzene. Crucially, the strategic incorporation of the oxygen atom counters the extreme lipophilicity of all-carbon bicyclic systems, dramatically rescuing aqueous solubility.
This whitepaper serves as a definitive guide for researchers and application scientists synthesizing and validating 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid (CAS: 2133846-81-6), providing field-proven NMR spectroscopic data, rigorous experimental protocols, and the mechanistic causality behind structural assignments.
Synthetic Workflow for Analytical Preparation
To acquire high-fidelity NMR data, the compound must be synthesized with high stereochemical and regiochemical purity. The standard approach utilizes an iodocyclization strategy.
Fig 1. Synthetic workflow for 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid.
Step-by-Step Methodology: Sample Preparation
-
Dissolution and Solvent Selection : Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v tetramethylsilane (TMS).
-
Causality: CDCl3 is specifically chosen over DMSO-d6 to prevent strong solvent-solute hydrogen bonding, which would excessively broaden the carboxylic acid -OH signal into the baseline. TMS provides an unambiguous 0.00 ppm internal reference, establishing a self-validating baseline for chemical shifts.
-
-
Filtration : Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a 5 mm precision NMR tube.
-
Causality: Removing paramagnetic particulate matter ensures high magnetic field homogeneity, preventing artificial line broadening of the complex multiplet signals of the bicyclic core.
-
NMR Spectroscopic Profiling & Causality
The rigid, highly symmetric nature of the 2-oxabicyclo[2.2.2]octane framework yields a distinct and highly predictable NMR signature. Data acquisition must be optimized to account for the slow relaxation of the quaternary bridgehead carbons.
Protocol: NMR Acquisition Parameters
-
Instrument : 600 MHz NMR Spectrometer equipped with a cryoprobe (298 K).
-
¹H NMR : 16 scans, 30° flip angle, spectral width of 20 ppm, relaxation delay ( d1 ) of 2.0 seconds.
-
¹³C NMR : 1024 scans, inverse-gated decoupling, d1 of 5.0 seconds.
-
Causality: Inverse-gated decoupling is mandatory here. It suppresses the Nuclear Overhauser Effect (NOE) that artificially inflates the signals of protonated carbons. Combined with an extended d1 , this ensures that the unprotonated, slow-relaxing quaternary carbons (C1, C4, and C=O) are quantitatively integrated and clearly resolved above the noise floor.
-
Quantitative Data Presentation
Table 1: ¹H NMR Data (600 MHz, CDCl3 , 298 K)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Causality & Structural Logic |
| -COOH | 11.85 | br s | 1H | Highly deshielded acidic proton. Broadened due to dynamic intermolecular hydrogen bonding. |
| Ar-H (ortho) | 7.42 - 7.48 | m | 2H | Deshielded relative to meta/para protons due to spatial proximity to the oxygen-rich bicyclic core. |
| Ar-H (meta/para) | 7.30 - 7.38 | m | 3H | Typical multiplet for a monosubstituted benzene ring. |
| C3-H₂ | 3.95 | s | 2H | Deshielded by the adjacent electronegative O-atom. Appears as a singlet because the adjacent C4 bridgehead lacks a proton, eliminating vicinal ( 3J ) coupling. |
| C6-H₂, C8-H₂ | 2.15 - 2.25 | m | 4H | Forms an AA'BB' spin system. Shifted further downfield than C5/C7 due to the inductive pull of the phenyl-bearing C1 bridgehead. |
| C5-H₂, C7-H₂ | 1.85 - 1.95 | m | 4H | AA'BB' spin system adjacent to the C4 bridgehead. |
Table 2: ¹³C NMR Data (150 MHz, CDCl3 , 298 K)
| Position | Chemical Shift (δ, ppm) | Type | Assignment Causality & Structural Logic |
| C=O | 178.2 | Cq | Carboxylic acid carbonyl; extreme downfield shift due to high electron deficiency. |
| Ar-C (ipso) | 142.5 | Cq | Aromatic quaternary carbon directly attached to the C1 bridgehead. |
| Ar-C (m, p, o) | 128.4, 127.6, 125.8 | CH | Standard aromatic methine carbons. |
| C1 | 80.4 | Cq | Bridgehead carbon heavily deshielded by simultaneous attachment to the oxygen atom and the phenyl ring. |
| C3 | 72.1 | CH₂ | Methylene carbon directly bonded to the bridging oxygen atom. |
| C4 | 48.6 | Cq | Bridgehead carbon adjacent to the electron-withdrawing carboxyl group. |
| C6, C8 | 30.2 | CH₂ | Ethylene bridge carbons adjacent to C1. |
| C5, C7 | 26.5 | CH₂ | Ethylene bridge carbons adjacent to C4. |
2D NMR Connectivity and Structural Validation
To unambiguously prove the synthesis of the 2-oxabicyclo[2.2.2]octane core rather than an unbridged or regioisomeric byproduct, 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is required. HMBC detects long-range ( 2J and 3J ) carbon-proton couplings, effectively allowing us to "see" across the heteroatom and quaternary centers.
Fig 2. Key 2D HMBC NMR correlations establishing the bicyclic connectivity.
Mechanistic Interpretation of HMBC Data
The most critical validation point in the HMBC spectrum is the cross-peak between H-3 (δ 3.95) and C-1 (δ 80.4) .
-
Causality: Because H-3 and C-1 are separated by the bridging oxygen atom, this strong 3JCH correlation definitively proves the formation of the oxa-bridge. Furthermore, the correlation from the ortho-aromatic protons to C-1 confirms the regioselective installation of the phenyl ring at the oxygen-adjacent bridgehead, finalizing the structural proof of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid.
Conclusion
Validating 3D saturated bioisosteres requires a deep understanding of how rigid, strained architectures influence nuclear shielding and relaxation pathways. By utilizing optimized relaxation delays, inverse-gated decoupling, and targeted 2D HMBC mapping, researchers can confidently verify the structure of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid, accelerating its integration into next-generation drug discovery pipelines.
References
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Levterov, V. V., Panasiuk, Y., Sahun, K., et al. "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications 14, 5608 (2023).[Link]
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Lovering, F., Bikker, J., & Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry 52(21), 6752–6756 (2009).[Link]
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in vitro binding affinity of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
An In-Depth Technical Guide to the In Vitro Binding Affinity of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the . We will delve into the scientific rationale behind selecting appropriate binding assays, provide detailed experimental protocols, and discuss the interpretation of the resulting data.
Introduction: The Significance of the 2-Oxabicyclo[2.2.2]octane Scaffold
The 2-oxabicyclo[2.2.2]octane moiety is a fascinating structural motif in medicinal chemistry, primarily utilized as a saturated bioisostere of the phenyl ring.[1][2][3][4][5] Bioisosteric replacement is a powerful strategy in drug design to modulate the physicochemical and pharmacokinetic properties of a lead compound while retaining or enhancing its biological activity. The replacement of a planar aromatic ring with a three-dimensional saturated scaffold like 2-oxabicyclo[2.2.2]octane can lead to significant improvements in properties such as aqueous solubility, metabolic stability, and lipophilicity.[1][2][3][4] For instance, the incorporation of this scaffold into the structures of established drugs like Imatinib and Vorinostat has been explored to generate novel analogs with potentially improved therapeutic profiles.[2][3][4]
Given this context, 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid represents a compound of interest for its potential to interact with biological targets typically modulated by phenyl-containing carboxylic acids. Determining its in vitro binding affinity is a critical first step in characterizing its pharmacological activity and potential as a therapeutic agent.
Choosing the Right Tool: A Guide to In Vitro Binding Affinity Assays
The selection of an appropriate binding assay is paramount for obtaining accurate and reproducible affinity data. The choice depends on several factors, including the nature of the target protein, the availability of reagents, and the desired throughput. Here, we discuss four gold-standard techniques for quantifying molecular interactions.
Radioligand Binding Assays: The Gold Standard for Receptor Pharmacology
Radioligand binding assays are a robust and highly sensitive method for measuring the affinity of a ligand for its receptor.[6][7] They are considered a gold standard due to their direct measurement of binding and high signal-to-noise ratio.[6]
Principle of the Assay: This technique involves the use of a radiolabeled ligand (a molecule known to bind to the target of interest) and a competitive unlabeled ligand (the compound being tested, in this case, 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid). The assay measures the ability of the test compound to displace the radioligand from the target protein. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50, which can then be used to calculate the inhibitory constant (Ki).[6][8]
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay [6][8][9][10]
-
Receptor Preparation: Prepare a membrane fraction from cells or tissues known to express the target receptor.[8] The protein concentration should be determined using a standard method like the BCA assay.[8]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the appropriate radioligand (typically at or below its Kd), and a range of concentrations of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid.[8] Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium.[8]
-
Filtration: Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter.[6][8] The filter will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.[8]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.[8]
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Table 1: Example Data from a Competitive Radioligand Binding Assay
| Concentration of Test Compound (nM) | Specific Binding (CPM) |
| 0.1 | 10,500 |
| 1 | 10,200 |
| 10 | 8,500 |
| 100 | 5,100 |
| 1000 | 1,200 |
| 10000 | 500 |
Surface Plasmon Resonance (SPR): Real-Time, Label-Free Kinetics
Surface Plasmon Resonance (SPR) is a powerful, label-free technique that allows for the real-time monitoring of molecular interactions.[11] It provides not only the binding affinity (KD) but also the kinetic parameters of association (ka) and dissociation (kd).[12]
Principle of the Assay: SPR detects changes in the refractive index at the surface of a sensor chip.[13][14] In a typical experiment, the target protein is immobilized on the sensor chip, and a solution containing the small molecule analyte (1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid) is flowed over the surface.[11] Binding of the analyte to the immobilized protein causes a change in the refractive index, which is detected as a change in the SPR signal.
Experimental Workflow:
Caption: Workflow for an SPR binding experiment.
Detailed Protocol: Small Molecule-Protein Interaction Analysis using SPR [12][14]
-
Chip Preparation and Protein Immobilization: Activate the surface of a suitable sensor chip (e.g., a CM5 chip) and immobilize the target protein using standard amine coupling chemistry.[12] A prerequisite is that the immobilized protein remains stable and active.[12]
-
Analyte Preparation: Prepare a series of dilutions of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid in the running buffer.
-
Binding Measurement: Inject the different concentrations of the analyte over the sensor surface at a constant flow rate.[12] Monitor the change in the SPR signal (measured in Resonance Units, RU) during the association and dissociation phases.
-
Regeneration: After each binding cycle, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Subtract the signal from a reference flow cell to correct for bulk refractive index changes. Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) to obtain the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[14]
Table 2: Example Kinetic Data from an SPR Experiment
| Analyte Concentration (µM) | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (µM) |
| 1 | 1.2 x 10⁴ | 2.5 x 10⁻³ | 0.21 |
| 5 | 1.1 x 10⁴ | 2.4 x 10⁻³ | 0.22 |
| 10 | 1.3 x 10⁴ | 2.6 x 10⁻³ | 0.20 |
| 50 | 1.2 x 10⁴ | 2.5 x 10⁻³ | 0.21 |
Isothermal Titration Calorimetry (ITC): The Thermodynamic Profile of Binding
Isothermal Titration Calorimetry (ITC) is a highly quantitative technique that directly measures the heat released or absorbed during a binding event.[15][16][17] It is considered the gold standard for determining the thermodynamic parameters of an interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[16][18]
Principle of the Assay: In an ITC experiment, a solution of the ligand (1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid) is titrated into a solution of the target protein in a sample cell.[15][19] The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm can be fitted to a binding model to determine the thermodynamic parameters.[15]
Experimental Workflow:
Caption: Workflow for an ITC experiment.
Detailed Protocol: ITC Measurement of Binding Affinity [15][19]
-
Sample Preparation: Prepare solutions of the target protein and 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid in the same buffer to minimize heats of dilution. Degas the solutions to prevent air bubbles.
-
Instrument Setup: Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.
-
Titration: Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.
-
Data Acquisition: The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells. The resulting data is a series of heat peaks corresponding to each injection.
-
Data Analysis: Integrate the area under each peak to determine the heat change per injection. Plot these values against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model (e.g., a one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The change in entropy (ΔS) can be calculated from the Gibbs free energy equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.
Table 3: Example Thermodynamic Data from an ITC Experiment
| Parameter | Value |
| Stoichiometry (n) | 0.98 |
| Binding Affinity (KD) | 5.2 µM |
| Enthalpy (ΔH) | -8.5 kcal/mol |
| Entropy (ΔS) | 4.2 cal/mol·K |
Fluorescence Polarization (FP): A Homogeneous Assay for High-Throughput Screening
Fluorescence Polarization (FP) is a solution-based, homogeneous technique that is well-suited for high-throughput screening (HTS) of compound libraries.[20][21] It measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled molecule (a probe) upon binding to a larger molecule.[20][22]
Principle of the Assay: When a small, fluorescently labeled molecule is excited with plane-polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized.[21][23] However, when this fluorescent probe binds to a much larger protein, its tumbling is slowed, and the emitted light remains more polarized.[23][24] A competition FP assay can be set up where the test compound displaces the fluorescent probe from the protein, leading to a decrease in fluorescence polarization.[21]
Experimental Workflow:
Caption: Workflow for a competitive fluorescence polarization assay.
Detailed Protocol: Competitive FP Assay [20][24]
-
Reagent Preparation: Prepare solutions of the target protein, a suitable fluorescently labeled probe that binds to the target, and 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid in an appropriate assay buffer.
-
Assay Setup: In a microplate, add the target protein and the fluorescent probe at fixed concentrations. Then, add a range of concentrations of the test compound.
-
Incubation: Incubate the plate for a sufficient time to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.[20] The instrument will measure the intensity of the emitted light parallel and perpendicular to the plane of the excitation light.
-
Data Analysis: The fluorescence polarization (P) is calculated using the formula: P = (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular), where G is a grating factor specific to the instrument. Plot the polarization values against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50.
Table 4: Example Data from a Competitive Fluorescence Polarization Assay
| Concentration of Test Compound (nM) | Fluorescence Polarization (mP) |
| 0.1 | 350 |
| 1 | 345 |
| 10 | 310 |
| 100 | 220 |
| 1000 | 150 |
| 10000 | 130 |
Conclusion: A Pathway to Pharmacological Characterization
The determination of the is a crucial step in understanding its potential as a pharmacological agent. The choice of assay will depend on the specific research question, the available resources, and the nature of the biological target. Radioligand binding assays offer high sensitivity and are a gold standard in receptor pharmacology. SPR provides real-time kinetic data, while ITC offers a complete thermodynamic profile of the binding interaction. For higher throughput applications, fluorescence polarization is an excellent choice. By carefully selecting and executing one or more of these powerful techniques, researchers can obtain the high-quality data needed to advance the development of this promising class of compounds.
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Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. 2025 Apr 29. Available from: [Link]
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Holdgate GA. Isothermal titration calorimetry in drug discovery. Expert Opin Drug Discov. 2008;3(9):1011-1025. Available from: [Link]
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Paavo M, et al. Multiplexed Small Molecule Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. J Am Chem Soc. 2021 Dec 3;143(49):20955-20965. Available from: [Link]
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Paavo, M. et al. Multiplexed Small Molecule Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. Semantic Scholar. Available from: [Link]
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Jarmoskaite I, et al. A guide to simple, direct, and quantitative in vitro binding assays. ResearchGate. 2017 Jan 20. Available from: [Link]
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Pollard TD. A Guide to Simple and Informative Binding Assays. Mol Biol Cell. 2017 Oct 13;28(21):2735-2739. Available from: [Link]
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Levterov VV, et al. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nat Commun. 2023 Oct 2;14(1):6172. Available from: [Link]
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An In-Depth Technical Guide to the Thermodynamic Stability of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
Foreword: The Imperative of Stability in Drug Discovery
In the landscape of modern drug development, the intrinsic stability of a therapeutic candidate is a cornerstone of its potential success. It dictates not only the feasibility of its synthesis and formulation but also its safety and efficacy profile over time. The molecule at the heart of this guide, 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid, represents a fascinating structural motif. The 2-oxabicyclo[2.2.2]octane scaffold is increasingly recognized as a valuable bioisostere for the phenyl ring, offering the potential for improved physicochemical properties such as enhanced solubility and metabolic stability.[1][2][3][4][5] The addition of a phenyl group at the bridgehead and a carboxylic acid function introduces key functionalities for potential biological activity, but also raises critical questions about the overall thermodynamic stability of the entire construct. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and rigorously evaluate the thermodynamic stability of this promising, yet uncharacterized, molecule.
Structural Rationale for Stability Assessment
The thermodynamic stability of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid is a composite of the contributions from its constituent parts: the bicyclic ether core, the bridgehead phenyl substituent, and the carboxylic acid moiety.
-
The 2-Oxabicyclo[2.2.2]octane Core: This rigid, saturated bicyclic system is generally considered to be chemically stable.[1] Its strained, boat-like conformation, however, could be a source of inherent ring strain energy, which might influence its thermal decomposition profile. Unlike more flexible acyclic ethers, the constrained nature of this bicyclic system may limit certain degradation pathways.
-
The 1-Phenyl Substituent: The phenyl group at the bridgehead position introduces electronic and steric factors. Electronically, it can influence the stability of adjacent bonds. Sterically, its bulk may hinder or promote certain degradation reactions.
-
The 4-Carboxylic Acid Group: Carboxylic acids are known to undergo decarboxylation upon heating, a key potential degradation pathway.[6] The stability of this group is highly dependent on the overall molecular structure and the crystalline packing in the solid state.
A thorough understanding of the interplay between these structural features is paramount for designing a robust stability testing program.
Theoretical & Computational Approaches to Predicting Stability
Before embarking on extensive experimental work, computational modeling can provide valuable predictive insights into the thermodynamic stability of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid.
Quantum Mechanical Calculations
Quantum mechanics (QM) methods can be employed to calculate key thermodynamic parameters:
-
Heat of Formation (ΔHf°): This fundamental property provides a measure of the molecule's intrinsic stability relative to its constituent elements.
-
Bond Dissociation Energies (BDEs): Calculation of BDEs for the various bonds within the molecule can help identify the weakest links and predict the initial steps of thermal decomposition.
-
Conformational Analysis: While the bicyclic core is rigid, the orientation of the phenyl and carboxylic acid groups can be explored to identify the lowest energy conformer.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations can be used to study the behavior of the molecule at elevated temperatures, providing insights into potential degradation pathways and conformational changes that may precede decomposition.
The following diagram illustrates a conceptual workflow for the computational assessment of thermodynamic stability:
Caption: A workflow for the computational prediction of thermodynamic stability.
Experimental Determination of Thermodynamic Stability
While computational methods are predictive, experimental techniques are essential for definitive characterization. A multi-faceted approach employing various thermal analysis and stress testing methodologies is recommended.
Thermal Analysis Techniques
Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature.[7][8][9] For 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid, the following are critical:
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[8][9] It is invaluable for determining:
-
Melting Point (Tm): A key indicator of purity and solid-state stability.
-
Enthalpy of Fusion (ΔHf): The energy required to melt the solid.
-
Glass Transition Temperature (Tg): For amorphous forms.
-
Decomposition Temperature (Td): The onset temperature at which the molecule begins to degrade.
-
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[7][8][10] This technique is crucial for:
-
Quantifying Mass Loss: Correlating mass loss with decomposition events observed in DSC.
-
Identifying Volatile Degradants: By coupling the TGA instrument to a mass spectrometer (TGA-MS) or an infrared spectrometer (TGA-IR).[10]
-
Assessing Thermal Stability: Determining the temperature range over which the compound is stable.
-
-
Heat of Combustion Calorimetry: This technique measures the heat released when a substance is completely burned in an excess of oxygen.[11] The heat of combustion is a direct measure of the intramolecular energy and can be used to compare the thermodynamic stability of isomers.[11]
| Technique | Parameter Measured | Information Gained |
| Differential Scanning Calorimetry (DSC) | Heat Flow | Melting point, enthalpy of fusion, decomposition temperature |
| Thermogravimetric Analysis (TGA) | Mass Change | Onset of decomposition, quantification of mass loss |
| TGA coupled with MS or FTIR | Evolved Gas Analysis | Identification of volatile degradation products |
| Bomb Calorimetry | Heat of Combustion | Intrinsic thermodynamic stability |
Forced Degradation (Stress Testing) Studies
Forced degradation studies are a cornerstone of pharmaceutical development, designed to accelerate the degradation of a drug substance to identify potential degradation products and pathways.[6][12][13][14] For 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid, a comprehensive forced degradation study should include the following conditions:
-
Acidic and Basic Hydrolysis: The molecule possesses both an ether linkage and a carboxylic acid, both of which can be susceptible to hydrolysis under acidic or basic conditions.[6][14][15] Ether cleavage can occur under strongly acidic conditions,[16] while the carboxylic acid can influence reactivity in both acidic and basic media.
-
Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide, will probe the susceptibility of the molecule to oxidative stress.
-
Thermal Degradation: Heating the solid material at elevated temperatures (below the melting point) for an extended period can reveal solid-state degradation pathways.[6]
-
Photostability: Exposure to UV and visible light will assess the potential for photodegradation.
The following diagram outlines a logical workflow for conducting forced degradation studies:
Caption: A workflow for conducting comprehensive forced degradation studies.
Step-by-Step Experimental Protocols
The following protocols provide a detailed methodology for the key experiments described above.
Protocol for Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.
-
Experimental Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the expected decomposition (e.g., 350 °C) at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
-
Data Analysis:
-
Determine the onset temperature of melting and the peak maximum to define the melting point.
-
Integrate the area under the melting endotherm to calculate the enthalpy of fusion.
-
Identify the onset of any exothermic events, which may indicate decomposition.
-
Protocol for Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Experimental Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature where complete decomposition is observed (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis:
-
Generate a plot of mass percent versus temperature.
-
Determine the onset temperature of mass loss.
-
Calculate the percentage of mass lost at each decomposition step.
-
If coupled to MS or FTIR, analyze the evolved gas profile to identify the degradation products.
-
Protocol for Forced Degradation by Acid Hydrolysis
-
Sample Preparation: Prepare a stock solution of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid in a suitable solvent (e.g., acetonitrile or methanol, avoiding methanol if esterification is a concern) at a concentration of approximately 1 mg/mL.
-
Stress Condition: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Incubation: Store the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). A control sample (in neutral solution) should be stored under the same conditions.
-
Sample Analysis: At various time points, withdraw an aliquot, neutralize it if necessary, and analyze by a validated stability-indicating HPLC method.
-
Degradant Characterization: If significant degradation is observed, scale up the experiment to generate sufficient quantities of the degradants for structural elucidation by LC-MS/MS and NMR.
Conclusion and Future Directions
The thermodynamic stability of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid is a critical parameter that will influence its development as a potential therapeutic agent. This guide has provided a comprehensive framework for its evaluation, from predictive computational modeling to definitive experimental characterization. A thorough investigation, following the principles and protocols outlined herein, will provide a robust understanding of the molecule's intrinsic stability and its potential degradation pathways. This knowledge is not merely an academic exercise; it is a fundamental requirement for informed decision-making in formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf-life. The insights gained from these studies will be invaluable in advancing this promising molecule through the drug development pipeline.
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2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. (2023, October 2). PMC. [Link]
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A Comprehensive Technical Guide to the Preliminary Toxicity Screening of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
Foreword: The Imperative of Early Safety Profiling in Modern Drug Discovery
The journey of a novel chemical entity (NCE) from a promising lead to a clinically approved therapeutic is fraught with challenges, with safety and toxicity being primary hurdles that often lead to late-stage attrition. For entities such as 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid, a compound featuring a 2-oxabicyclo[2.2.2]octane core as a bioisostere for a phenyl ring, early and robust toxicity screening is not just a regulatory formality but a cornerstone of a rational drug design strategy.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the preliminary toxicity screening of this NCE, designed for researchers, scientists, and drug development professionals. Our approach is built on a tiered, integrated strategy, commencing with in silico predictions to guide a battery of well-established in vitro assays. This methodology is designed to identify potential liabilities early, thereby conserving resources and enabling data-driven decisions to advance only the most promising and safest candidates.[4][5][6]
Section 1: The Foundational Step - In Silico Toxicity Assessment
Before committing to resource-intensive in vitro experiments, a thorough in silico analysis is paramount. Computational toxicology leverages sophisticated algorithms and extensive databases of chemical structures and their associated toxicological data to predict the potential adverse effects of an NCE.[7][8][9] This predictive power allows for the early identification of potential toxicological red flags and helps in prioritizing compounds for further experimental evaluation.[4][10]
The Causality Behind In Silico Screening
The rationale for initiating with in silico methods is twofold: efficiency and foresight. By analyzing the structure of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid, we can predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[11][12] These predictions are based on quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on vast datasets of known compounds.[7][8] This allows for a preliminary risk assessment that can highlight potential issues such as hepatotoxicity, cardiotoxicity, genotoxicity, and carcinogenicity.[8][12]
Recommended In Silico Workflow
A robust in silico assessment should involve multiple platforms to ensure a consensus prediction and mitigate the risk of model-specific biases.
Experimental Protocol: In Silico ADMET and Toxicity Prediction
-
SMILES String Generation: Obtain the Simplified Molecular Input Line Entry System (SMILES) notation for 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid.
-
Platform Selection: Utilize a minimum of two distinct and reputable ADMET prediction platforms. Examples include pkCSM, ADMETlab, and various commercial software suites.[11]
-
Endpoint Analysis: Input the SMILES string into the selected platforms and run predictions for a comprehensive set of toxicological endpoints, including but not limited to:
-
Ames Mutagenicity
-
Carcinogenicity
-
hERG Inhibition
-
Hepatotoxicity
-
Oral Acute Toxicity
-
-
Data Consolidation and Interpretation: Consolidate the predictions from all platforms into a summary table. Analyze the predictions for consensus and identify any potential areas of concern that warrant further in vitro investigation.
Section 2: In Vitro Cytotoxicity - The First Experimental Checkpoint
Following the in silico assessment, the first tier of experimental work involves evaluating the basal cytotoxicity of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid. These assays are crucial for determining the concentration range of the compound that is toxic to cells, which is essential for designing subsequent, more specific toxicity studies.[13]
Rationale for Cytotoxicity Screening
In vitro cytotoxicity assays provide a rapid and cost-effective means to assess the general toxicity of a compound on cultured cells.[13] By exposing cells to a range of concentrations of the test article, we can determine the IC50 value, which is the concentration that inhibits cell viability by 50%. This data is foundational for estimating starting doses for more complex in vitro and future in vivo studies, in line with OECD guidance.[14]
A Multi-Endpoint Approach to Cytotoxicity
To ensure a comprehensive understanding of the cytotoxic potential, it is recommended to employ at least two assays that measure different cellular endpoints. A common and effective combination is the MTT assay, which measures metabolic activity, and the LDH release assay, which assesses membrane integrity.[13]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed a relevant cell line (e.g., HepG2 for hepatotoxicity insights, or Balb/c 3T3 as a general model) in a 96-well plate at a predetermined density and allow for overnight attachment.[15]
-
Compound Treatment: Prepare serial dilutions of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Experimental Protocol: LDH Release Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH reaction mixture.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells treated with a lysis buffer) and determine the concentration of the test compound that causes significant membrane damage.
Section 3: Uncovering Genotoxic Potential
Genotoxicity assessment is a critical component of preclinical safety testing, as compounds that damage DNA can have mutagenic and carcinogenic effects.[16][17][18] A standard battery of in vitro genotoxicity tests is recommended to cover different endpoints.
The Ames Test: A Screen for Mutagenicity
The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of chemical compounds.[16][17][18][19] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[18][20] A positive test indicates that the chemical can cause mutations that restore the gene function, allowing the bacteria to grow in an amino acid-deficient medium.[16][17][18]
Experimental Protocol: Ames Test (OECD 471)
-
Strain Selection: Utilize a standard set of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).[17][19]
-
Metabolic Activation: Conduct the assay both with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to mimic in vivo metabolism.[19][20]
-
Exposure: Expose the bacterial strains to various concentrations of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid.
-
Plating: Plate the treated bacteria on a minimal agar medium lacking the essential amino acid.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) level.
In Vitro Micronucleus Assay: Detecting Chromosomal Damage
The in vitro micronucleus assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a compound in mammalian cells.[21][22][23] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei.[24][25]
Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)
-
Cell Culture and Treatment: Culture a suitable mammalian cell line (e.g., CHO-K1, TK6, or human peripheral blood lymphocytes) and treat with a range of concentrations of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid, both with and without S9 metabolic activation.[21][25]
-
Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[22][23]
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).[21]
-
Microscopic Analysis: Score a minimum of 2000 binucleated cells per concentration for the presence of micronuclei.[22]
-
Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[21]
Section 4: Assessing Cardiotoxicity Risk - The hERG Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced cardiac arrhythmias.[26][27] Therefore, early screening for hERG channel inhibition is a critical step in the safety assessment of any new drug candidate.
The Significance of hERG Channel Screening
The hERG channel plays a crucial role in the repolarization of the cardiac action potential.[26][28] Inhibition of this channel can lead to a prolongation of the QT interval on an electrocardiogram, which can increase the risk of a life-threatening arrhythmia called Torsades de Pointes.[26]
Methodologies for hERG Screening
While manual patch-clamp electrophysiology is the gold standard, several higher-throughput methods are available for preliminary screening. These include automated patch-clamp systems and fluorescence-based assays.[27][29][30]
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Line: Utilize a stable cell line expressing the hERG channel (e.g., HEK293-hERG).[27]
-
Compound Application: Apply a range of concentrations of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid to the cells using an automated patch-clamp system (e.g., QPatch or SyncroPatch).[27]
-
Electrophysiological Recording: Record the hERG channel current before and after the application of the test compound using a specific voltage protocol.[26][28]
-
Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value.
Section 5: Data Interpretation and Integrated Risk Assessment
The true value of this tiered screening approach lies in the integrated analysis of the data generated from each assay.
Synthesizing the Data
The results from the in silico predictions, cytotoxicity assays, genotoxicity tests, and hERG screening should be compiled and analyzed collectively.
| Assay | Endpoint Measured | Interpretation of a Positive Result |
| In Silico Predictions | Predicted ADMET properties | Highlights potential liabilities and guides further testing. |
| MTT/LDH Assays | Cell viability and membrane integrity | Indicates general cytotoxicity and helps define concentration ranges for other assays. |
| Ames Test | Gene mutations in bacteria | Suggests mutagenic potential. |
| In Vitro Micronucleus Assay | Chromosomal damage in mammalian cells | Indicates clastogenic or aneugenic potential. |
| hERG Assay | Inhibition of the hERG potassium channel | Suggests a risk of drug-induced cardiac arrhythmia. |
Decision-Making Framework
The integrated data provides a preliminary toxicity profile of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid, enabling an informed decision on its continued development.
Caption: A logical workflow for the preliminary toxicity screening of a novel chemical entity.
A positive finding in any of these assays does not necessarily terminate the development of the compound but rather flags a potential liability that may require further investigation or chemical modification to mitigate the risk. This structured approach ensures that resources are directed towards compounds with the most favorable safety profiles, ultimately increasing the probability of success in bringing new, safe, and effective therapies to patients.
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Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. Retrieved March 27, 2026, from [Link]
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Danish Environmental Protection Agency. (2023, July 4). Updates to OECD in vitro and in chemico test guidelines. Retrieved March 27, 2026, from [Link]
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ICAPO. (2023, July 18). OECD Releases new Test Guidelines for NAMs in 2023. Retrieved March 27, 2026, from [Link]
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Tox Lab. (n.d.). In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). Retrieved March 27, 2026, from [Link]
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LinkedIn. (n.d.). Artificial Intelligence for Toxicity Prediction in New Chemical Entities. Retrieved March 27, 2026, from [Link]
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OECD. (2010, July 20). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. Retrieved March 27, 2026, from [Link]
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National Center for Biotechnology Information. (2023, October 2). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Retrieved March 27, 2026, from [Link]
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NextSDS. (n.d.). 1-ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid. Retrieved March 27, 2026, from [Link]
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Australian Government Department of Health. (2019, December 12). Monoazo pigments that may release carcinogenic amines: Human health tier II assessment. Retrieved March 27, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Retrieved March 27, 2026, from [Link]
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Biological Target Identification for 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic Acid: A Methodological Whitepaper
Executive Summary
The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a defining paradigm in modern drug discovery. The 2-oxabicyclo[2.2.2]octane core has recently emerged as a highly effective saturated bioisostere for the para-substituted phenyl ring, offering superior physicochemical properties such as increased water solubility, reduced lipophilicity, and enhanced metabolic stability[1].
When utilizing 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid as a pharmacophore or a rigid spacer in drug design, identifying its biological targets—and potential off-targets—is critical. Because this molecule is a building block rather than a fully elaborated drug, target identification requires a highly modular, self-validating chemical biology approach. This guide details a robust, orthogonal workflow combining Competitive Activity-Based Protein Profiling (cABPP) and label-free Thermal Proteome Profiling (TPP) to confidently map the interactome of this novel scaffold.
Structural Rationale & Probe Engineering
The structure of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid presents a unique topological profile. The distance between the C1 and C4 substitution vectors (~2.6 Å) and the angle (~176°) closely mimic a para-substituted biphenyl system, but with a significantly higher fraction of sp3 carbons (Fsp3)[1].
Crucially, the C4-carboxylic acid (-COOH) serves as an ideal bio-orthogonal handle. By converting this acid into an amide, we can attach a minimalist bifunctional linker containing a diazirine (for UV-mediated covalent crosslinking) and an alkyne (for CuAAC click chemistry).
Quantitative Comparison: Scaffold vs. Classical Phenyl Ring
To understand the causality behind selecting this scaffold for target interrogation, we must compare its baseline physicochemical properties against a standard aromatic system.
| Property | Classical Phenyl Ring | 2-Oxabicyclo[2.2.2]octane Core | Causality in Target ID |
| Fsp3 Fraction | 0.0 | 1.0 | Higher 3D character reduces non-specific hydrophobic aggregation during cell lysis. |
| Distance (Exit Vectors) | ~2.8 Å | ~2.6 Å | Maintains spatial geometry required for target engagement. |
| Metabolic Liability | High (CYP450 epoxidation) | Highly Resistant | Ensures the probe remains intact during live-cell incubation. |
| Lipophilicity (LogP) | High | Reduced (via internal Oxygen) | Lowers background noise in mass spectrometry (MS) proteomics. |
Phase I: Competitive Activity-Based Protein Profiling (cABPP)
Activity-based protein profiling (ABPP) utilizes chemical probes to directly assess the functional states of proteins in complex biological systems[2]. To ensure trustworthiness, this protocol is designed as a self-validating system : the unmodified (native) compound is used in parallel as a competitor. A true biological target will only be enriched by the probe and successfully outcompeted by an excess of the native compound.
Fig 1. Competitive ABPP workflow utilizing the C4-carboxylic acid handle.
Step-by-Step Methodology: cABPP
-
Probe Synthesis: Activate the C4-carboxylic acid of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid using EDC/NHS. React with a bifunctional amine containing a diazirine and terminal alkyne. Purify via HPLC.
-
Live-Cell Incubation (The Self-Validating Step):
-
Control Arm: Treat cells with DMSO vehicle.
-
Probe Arm: Treat cells with 5 µM synthesized probe for 2 hours.
-
Competition Arm: Pre-treat cells with 50 µM unmodified native compound for 1 hour, followed by 5 µM probe for 2 hours. Causality: This 10x excess saturates true biological targets, preventing the probe from binding.
-
-
In Situ Crosslinking: Irradiate cells on ice with 365 nm UV light for 10 minutes. Causality: 365 nm specifically activates the diazirine into a highly reactive carbene without causing the severe phototoxicity or protein degradation associated with shorter UV wavelengths.
-
Lysis and Click Chemistry: Lyse cells in 1% NP-40 buffer. Perform CuAAC click chemistry by adding Biotin-PEG3-Azide, CuSO4 (1 mM), THPTA ligand (100 µM), and Sodium Ascorbate (1 mM).
-
Enrichment & Digestion: Isolate biotinylated proteins using streptavidin-agarose beads. Wash stringently (1% SDS, 8M Urea) to remove non-covalently bound proteins. Perform on-bead trypsin digestion.
-
LC-MS/MS: Analyze the resulting peptides via high-resolution mass spectrometry.
Phase II: Label-Free Validation via Thermal Proteome Profiling (TPP)
A fundamental limitation of ABPP is that attaching a linker to the C4-carboxylic acid introduces steric bulk, which may alter the compound's native interactome. To correct for this, we employ Thermal Proteome Profiling (TPP) as an orthogonal, label-free validation method[3]. TPP relies on the principle that ligand binding thermodynamically stabilizes the target protein, shifting its melting temperature (ΔTm).
Fig 2. Label-free Thermal Proteome Profiling (TPP) to validate direct target engagement.
Step-by-Step Methodology: TPP
-
Lysate Preparation: Extract native proteome using a non-denaturing lysis buffer (e.g., PBS with protease inhibitors, freeze-thaw cycles). Do not use harsh detergents, as they prematurely denature proteins.
-
Compound Incubation: Aliquot the lysate. Treat one half with the unmodified 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid (10 µM) and the other half with DMSO. Incubate for 30 minutes at room temperature.
-
Thermal Shift Assay: Divide each arm into 10 PCR tubes. Subject each tube to a distinct temperature across a gradient (e.g., 37°C to 65°C) for exactly 3 minutes, followed by 3 minutes at room temperature.
-
Ultracentrifugation: Spin the samples at 100,000 x g for 20 minutes at 4°C. Causality: Denatured proteins aggregate and pellet; only thermodynamically stable (soluble) proteins remain in the supernatant.
-
TMT Labeling & MS: Digest the soluble fractions and label with Tandem Mass Tags (TMT-10plex). Pool and analyze via LC-MS/MS to generate melting curves for thousands of proteins simultaneously.
Data Interpretation & Self-Validating Metrics
The integration of cABPP and TPP creates a closed-loop validation system. A protein is only classified as a high-confidence biological target of the 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid scaffold if it satisfies the strict quantitative thresholds in both orthogonal assays.
| Methodology | Metric of Engagement | Self-Validating Threshold for True Target |
| cABPP (Probe vs. DMSO) | Log2 Fold Change (Enrichment) | > 2.0 (p < 0.01) |
| cABPP (Probe vs. Competitor) | Competition Ratio | > 75% reduction in MS signal intensity |
| TPP (Native vs. DMSO) | Thermal Shift (ΔTm) | ΔTm > 2.0°C (with R² > 0.8 for melt curve fit) |
By leveraging the C4-carboxylic acid for probe generation while simultaneously utilizing the unmodified core for label-free thermal profiling, researchers can confidently map the biological targets of this advanced saturated bioisostere, accelerating its integration into next-generation therapeutics.
References
-
Levterov, V. V., et al. "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications, 14, 5608 (2023). URL:[Link]
-
Cravatt, B. F., Wright, A. T., & Kozarich, J. W. "Activity-based protein profiling: From enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry, 77, 383-414 (2008). URL:[Link]
-
Savitski, M. M., et al. "Tracking cancer drugs in living cells by thermal profiling of the proteome." Science, 346(6205), 1255784 (2014). URL:[Link]
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Synthesis of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid: A Detailed Protocol and Application Guide
This comprehensive guide details a proposed synthetic protocol for 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. The unique three-dimensional structure of the 2-oxabicyclo[2.2.2]octane core serves as a bioisostere for the phenyl ring, offering potential improvements in physicochemical properties such as solubility and metabolic stability in drug candidates.[1][2][3] The presence of the phenyl and carboxylic acid moieties at specific bridgehead positions provides key functionalities for molecular recognition and interaction with biological targets.
This document provides a step-by-step methodology, explains the chemical principles underpinning the synthetic strategy, and offers insights into the critical parameters for successful execution. The proposed synthesis leverages a hetero-Diels-Alder reaction, a powerful and convergent method for the construction of the bicyclic core.[4]
Retrosynthetic Analysis and Synthetic Strategy
A retrosynthetic analysis of the target molecule suggests a strategy centered around the formation of the 2-oxabicyclo[2.2.2]octane core via a hetero-Diels-Alder reaction. The key disconnection is the cycloaddition between a suitable diene and a dienophile, which will introduce the required substituents at the desired positions.
Caption: Retrosynthetic analysis of the target molecule.
Our forward synthetic approach will therefore involve three key stages:
-
Hetero-Diels-Alder Cycloaddition: Reaction of 3-Phenyl-2H-pyran-2-one as the diene with ethyl acrylate as the dienophile to construct the 1-phenyl-2-oxabicyclo[2.2.2]oct-5-ene-4-carboxylate core.
-
Reduction of the Alkene: Catalytic hydrogenation to saturate the carbon-carbon double bond within the bicyclic framework.
-
Ester Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Phenyl-2H-pyran-2-one | ≥97% | Commercially Available |
| Ethyl acrylate | ≥99%, contains MEHQ as inhibitor | Commercially Available |
| Toluene | Anhydrous, ≥99.8% | Commercially Available |
| Palladium on Carbon (Pd/C) | 10 wt. % loading | Commercially Available |
| Ethyl Acetate | ACS Reagent Grade | Commercially Available |
| Ethanol | 200 proof | Commercially Available |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Commercially Available |
| Hydrochloric Acid (HCl) | Concentrated, 37% | Commercially Available |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |
Instrumentation:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup
Step 1: Synthesis of Ethyl 1-Phenyl-2-oxabicyclo[2.2.2]oct-5-ene-4-carboxylate
This step involves a hetero-Diels-Alder reaction between 3-phenyl-2H-pyran-2-one and ethyl acrylate.[4] The pyran-2-one acts as the diene, and upon cycloaddition, it is expected to extrude carbon dioxide to form the aromatic ring in some cases, but under controlled conditions, the bicyclic lactone can be isolated. For this synthesis, we will aim to isolate the bicyclic adduct.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Phenyl-2H-pyran-2-one (10.0 g, 58.1 mmol) in anhydrous toluene (100 mL).
-
Add ethyl acrylate (12.5 mL, 116.2 mmol, 2.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. The disappearance of the starting diene will indicate the reaction's progression.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene and excess ethyl acrylate under reduced pressure using a rotary evaporator.
-
The crude product will be a viscous oil. Purify the product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (starting with 9:1 and gradually increasing the polarity to 7:3).
-
Combine the fractions containing the desired product and evaporate the solvent to yield Ethyl 1-Phenyl-2-oxabicyclo[2.2.2]oct-5-ene-4-carboxylate as a pale yellow oil.
Expected Yield: 60-70%
Step 2: Synthesis of Ethyl 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylate
This step involves the catalytic hydrogenation of the double bond in the bicyclic system to yield the saturated core.
Procedure:
-
Dissolve the product from Step 1 (e.g., 7.0 g, 25.7 mmol) in ethyl acetate (100 mL) in a suitable pressure vessel for hydrogenation.
-
Add 10% Palladium on Carbon (Pd/C) (0.3 g, ~5 mol% Pd) to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to 50 psi.
-
Stir the mixture vigorously at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or ¹H NMR to confirm the disappearance of the olefinic protons.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethyl acetate (3 x 20 mL).
-
Combine the filtrates and remove the solvent under reduced pressure to obtain Ethyl 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylate as a colorless oil. This product is often of sufficient purity for the next step.
Expected Yield: >95%
Step 3: Synthesis of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
The final step is the saponification of the ethyl ester to the desired carboxylic acid.
Procedure:
-
Dissolve the ethyl ester from Step 2 (e.g., 6.5 g, 23.7 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask.
-
Add a solution of sodium hydroxide (2.8 g, 71.1 mmol, 3.0 equivalents) in water (25 mL).
-
Heat the mixture to reflux (approximately 80 °C) for 4-6 hours.
-
Monitor the reaction by TLC until the starting ester is no longer visible.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
A white precipitate of the carboxylic acid should form.
-
Collect the solid by vacuum filtration, wash with cold water (3 x 20 mL), and dry under vacuum to afford 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid.
Expected Yield: 85-95%
Synthetic Workflow Diagram
Caption: Overall synthetic workflow for the target molecule.
Key Reaction Parameters and Expected Outcomes
| Step | Reaction Type | Key Reagents | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Hetero-Diels-Alder | 3-Phenyl-2H-pyran-2-one, Ethyl acrylate | ~110 | 24-48 | 60-70 |
| 2 | Catalytic Hydrogenation | H₂, 10% Pd/C | Room Temp. | 12-16 | >95 |
| 3 | Ester Hydrolysis | NaOH, HCl | ~80 | 4-6 | 85-95 |
Mechanistic Insights and Discussion
The cornerstone of this synthesis is the hetero-Diels-Alder reaction . This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene (the pyran-2-one) and a dienophile (ethyl acrylate) to form a six-membered ring. The reaction is thermally promoted and proceeds through a concerted mechanism, often with a high degree of stereoselectivity. The choice of 3-phenyl-2H-pyran-2-one as the diene directly installs the phenyl group at the desired bridgehead position (C1). Ethyl acrylate serves as an effective dienophile to introduce the precursor to the carboxylic acid at the C4 position.
The subsequent catalytic hydrogenation is a standard and highly efficient method for the reduction of alkenes. The use of a heterogeneous catalyst like palladium on carbon allows for easy removal from the reaction mixture. This step is crucial for obtaining the saturated bicyclic core, which is the desired feature for its role as a phenyl ring bioisostere.
Finally, the saponification of the ethyl ester is a robust and high-yielding hydrolysis reaction. The use of a strong base like sodium hydroxide in a water/ethanol mixture ensures complete conversion to the carboxylate salt, which upon acidification, precipitates the pure carboxylic acid.
Conclusion
The proposed synthetic protocol provides a reliable and efficient pathway to 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid. By employing a hetero-Diels-Alder reaction as the key bond-forming step, this strategy allows for the convergent and stereocontrolled synthesis of the complex bicyclic core. This guide offers researchers and drug development professionals a practical framework for accessing this and structurally related molecules, thereby facilitating further exploration of their potential in medicinal chemistry.
References
- Mykhailiuk, P. K. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
- Afanasieva, S. V., et al.
- Diels, O. & Alder, K. Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 1928.
- Zhong, M. et al. Discovery of functionalized bisimidazoles bearing cyclic aliphatic-phenyl motifs as HCV NS5A inhibitors. Bioorganic & Medicinal Chemistry Letters, 2014.
- Aguilar, A. et al. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): a potent and orally active murine double minute 2 (MDM2) inhibitor in clinical development. Journal of Medicinal Chemistry, 2017.
- PharmaBlock. Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring. PharmaBlock White Paper.
- Google Patents. WO2014151247A1 - Oxabicyclo [2.2.
- Google Patents. WO2019075004A1 - Synthesis of bicyclo[2.2.
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Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
Abstract
This application note describes the development and validation of a simple, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid. This novel bicyclic carboxylic acid, a structural bioisostere of the phenyl ring, is of increasing interest in medicinal chemistry and drug development.[1][2][3][4][5] The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and acidified water, offering excellent peak symmetry and resolution from potential degradation products. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control and stability testing.[6][7][8][9]
Introduction
1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid is a unique molecule that incorporates a rigid bicyclic scaffold. Such structures are of significant interest in drug discovery as they can offer improved physicochemical properties, such as increased solubility and metabolic stability, when compared to more traditional aromatic moieties.[1][2][3] As with any active pharmaceutical ingredient (API), a reliable and validated analytical method is crucial for ensuring its quality, purity, and stability throughout the drug development lifecycle. High-performance liquid chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and robustness.[10]
This application note provides a comprehensive guide for the development and validation of an HPLC method for 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid, including a detailed protocol for forced degradation studies to establish the stability-indicating nature of the method.
Physicochemical Properties and Initial Method Development
A thorough understanding of the analyte's physicochemical properties is the foundation of a logical HPLC method development strategy.
Structure and Key Properties:
-
Structure: 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
-
Molecular Formula: C₁₄H₁₆O₃
-
Key Functional Groups: Phenyl ring (chromophore), carboxylic acid (ionizable), and a bicyclic ether system.
-
pKa: The pKa of the carboxylic acid is a critical parameter. For similar bicyclo[2.2.2]octane carboxylic acids, the pKa is around 4.4-5.6.[1][11][12] The presence of the phenyl group will likely influence this value. Controlling the mobile phase pH well below the pKa (typically by 2 units) will ensure the carboxylic acid is in its protonated, less polar form, leading to better retention and peak shape on a reversed-phase column.[13]
-
logP: The lipophilicity (logP) of the molecule will influence its retention on a reversed-phase column. The combination of the phenyl ring and the bicyclic system suggests moderate lipophilicity.
-
UV Absorbance: The phenyl group acts as a chromophore, allowing for UV detection. The absorbance maximum is expected around 254-260 nm, though detection at lower wavelengths like 210 nm can provide higher sensitivity for the carboxyl group.[13]
Based on these properties, a reversed-phase HPLC method was selected as the most suitable approach.
Initial Chromatographic Conditions:
A standard C18 column was chosen for its versatility and wide availability. An initial mobile phase consisting of acetonitrile and water with a phosphate or formate buffer to control the pH was selected. A gradient elution was chosen to ensure elution of the analyte with a good peak shape and to separate any potential impurities or degradants with different polarities.
Experimental
Instrumentation and Reagents
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 Reversed-Phase, 4.6 x 150 mm, 5 µm.
-
Reagents: HPLC-grade acetonitrile, purified water, phosphoric acid, hydrochloric acid, sodium hydroxide, and hydrogen peroxide.
-
Reference Standard: 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid of known purity.
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and dissolve it in a 25 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solution with the diluent to the desired concentrations for linearity and other validation studies.
-
Sample Solutions: Prepare sample solutions by dissolving the material to be tested in the diluent to achieve a concentration within the validated range of the method.
HPLC Method Development and Optimization
The initial method was systematically optimized to achieve the desired chromatographic performance.
Method Optimization Workflow
Caption: Workflow for HPLC method optimization.
Optimized Chromatographic Conditions
The following optimized conditions were found to provide the best separation and peak shape.
| Parameter | Condition |
| HPLC System | Any standard HPLC system with a UV Detector |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 30% B, 2-15 min: 30-70% B, 15-17 min: 70% B, 17-18 min: 70-30% B, 18-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Rationale for Optimized Parameters:
-
Mobile Phase: 0.1% phosphoric acid in water provides a mobile phase pH of approximately 2.5, ensuring the carboxylic acid is fully protonated for optimal retention and peak shape.[13]
-
Gradient Program: The gradient program was optimized to ensure adequate retention of the analyte while allowing for the elution of more non-polar impurities and providing a sufficient re-equilibration time.
-
Detection Wavelength: 220 nm was chosen as it provided a good balance of sensitivity for the parent compound and potential degradation products.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of an HPLC method.[10][14][15][16][17] These studies involve subjecting the analyte to various stress conditions to generate potential degradation products.
Forced Degradation Experimental Protocol
Caption: Key parameters for HPLC method validation.
Validation Protocol and Acceptance Criteria
| Validation Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and stressed samples. | The peak for the analyte should be free from interference from any other components, and the method should resolve the analyte from its degradation products. |
| Linearity | Analyze at least five concentrations over the range of 50% to 150% of the target concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range is established from the linearity study. | The range for which the method is linear, accurate, and precise. |
| Accuracy (Recovery) | Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120%) in triplicate. | The mean recovery should be between 98.0% and 102.0%. [18] |
| Precision | Repeatability (Intra-day): Six replicate injections of the same sample. Intermediate Precision (Inter-day): Analysis on different days, by different analysts, or with different equipment. | Relative Standard Deviation (RSD) ≤ 2.0%. [18] |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. | The LOQ should be quantifiable with acceptable accuracy and precision. |
| Robustness | Intentionally vary method parameters such as flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase composition (±2%). | The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations. |
Conclusion
A robust and reliable stability-indicating RP-HPLC method for the quantitative analysis of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid has been successfully developed and validated. The method demonstrates excellent linearity, accuracy, precision, and specificity. The forced degradation studies confirmed that the method is capable of separating the parent drug from its degradation products, making it suitable for stability testing. This application note provides a comprehensive framework for researchers, scientists, and drug development professionals for the routine analysis and quality control of this novel compound.
References
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Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
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Lab Manager. (2025, October 1). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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BioPharm International. (2015, July 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
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Krygier, K., & Sosulski, F. (n.d.). a rapid hplc method for determination of major phenolic acids in plant material. Retrieved from [Link]
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ResearchGate. (2025, August 17). What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ?. Retrieved from [Link]
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Semantic Scholar. (2025, January 16). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. Retrieved from [Link]
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ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
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Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
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European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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Teasdale, A. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]
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Application Notes and Protocols: 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid as a Novel Chemical Building Block
Authored by: A Senior Application Scientist
Introduction: The Imperative for Three-Dimensional Scaffolds in Modern Drug Discovery
The phenyl ring is a ubiquitous motif in medicinal chemistry, present in over five hundred approved drugs.[1] Its planarity, however, often contributes to undesirable physicochemical properties such as poor solubility and high metabolic turnover.[1][2] In a strategic shift to escape "flatland," drug discovery programs are increasingly turning to saturated, three-dimensional bioisosteres that can mimic the spatial arrangement of a para-substituted phenyl ring while improving drug-like properties.[2][3] The 2-oxabicyclo[2.2.2]octane scaffold has emerged as a compelling candidate in this arena, offering a rigid framework with improved physicochemical characteristics.[1][4][5] This document provides detailed application notes and protocols for a key derivative, 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid , a versatile building block for the synthesis of novel therapeutics.
The incorporation of the 2-oxabicyclo[2.2.2]octane core as a phenyl ring bioisostere has been shown to increase aqueous solubility, enhance metabolic stability, and reduce lipophilicity in drug candidates.[1][3][4] For instance, replacing the central phenyl ring in the anticancer drug Imatinib with this scaffold resulted in a significant improvement in its pharmacokinetic profile.[1][4] The carboxylic acid functionality at the 4-position provides a critical handle for further synthetic elaboration, enabling its conjugation to other molecular fragments through robust and well-established chemical transformations. The phenyl group at the 1-position can serve as a key interaction motif with biological targets or be further functionalized.
Physicochemical Properties: A Quantitative Comparison
The rationale for employing the 2-oxabicyclo[2.2.2]octane scaffold lies in its ability to project substituents in a manner analogous to a para-substituted phenyl ring, while favorably altering key molecular properties.
| Property | para-Substituted Phenyl Ring | 2-Oxabicyclo[2.2.2]octane | Advantage of the Bicyclic Scaffold |
| Fraction of sp³ carbons (Fsp³) | 0 | ~0.88 | Increased three-dimensionality, often leading to improved solubility and reduced promiscuity.[2] |
| Lipophilicity (logD7.4) | Higher | Lower | Reduced lipophilicity can lead to improved pharmacokinetic profiles.[6] |
| Aqueous Solubility | Lower | Higher | Enhanced solubility improves formulation and bioavailability.[1][3] |
| Metabolic Stability (t½ in HLM) | Lower | Higher | Increased resistance to metabolism can lead to longer in vivo half-life.[1] |
| pKa of Carboxylic Acid | ~4.5 (for p-methylbenzoic acid) | ~4.4 | The electronic effect of the bridgehead oxygen restores the acidity to a level comparable to its aromatic counterpart.[1] |
Conceptual Framework: Bioisosteric Replacement
The following diagram illustrates the principle of replacing a planar phenyl ring with the three-dimensional 2-oxabicyclo[2.2.2]octane scaffold.
Caption: Bioisosteric replacement of a phenyl ring with a 2-oxabicyclo[2.2.2]octane scaffold.
Synthesis Protocol: 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
The synthesis of functionalized 2-oxabicyclo[2.2.2]octanes often relies on an iodocyclization of a suitably substituted cyclohexane precursor.[1][4][5] The following protocol outlines a proposed multi-step synthesis of the title compound.
Workflow for Synthesis
Sources
Application Notes and Protocols for Amide Coupling Reactions with 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
Introduction: The Significance of the 1-Phenyl-2-oxabicyclo[2.2.2]octane Scaffold in Modern Drug Discovery
The quest for novel molecular architectures with improved physicochemical and pharmacological properties is a central theme in contemporary drug discovery. Saturated bicyclic scaffolds have emerged as valuable bioisosteres for aromatic rings, offering a means to escape "flatland" and introduce three-dimensional complexity into drug candidates.[1][2] The 1-Phenyl-2-oxabicyclo[2.2.2]octane framework, in particular, has garnered significant interest as a bioisosteric replacement for the phenyl group.[3][4][5] Its rigid structure can lock a molecule into a bioactive conformation, potentially enhancing binding affinity and selectivity for its biological target. Moreover, replacing a planar phenyl ring with this saturated, three-dimensional scaffold can lead to improved metabolic stability, increased aqueous solubility, and reduced lipophilicity—key attributes for developing successful drug candidates.[3][5]
The carboxylic acid functionality at the 4-position of this scaffold serves as a crucial handle for derivatization, most commonly through the formation of amide bonds. Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry, integral to the synthesis of a vast array of pharmaceuticals.[6][7] This document provides detailed application notes and robust protocols for the successful amide coupling of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid with a variety of amine nucleophiles. We will delve into the mechanistic rationale for reagent selection, provide step-by-step experimental procedures, and offer guidance for troubleshooting challenging couplings.
The Challenge of Amide Coupling with Sterically Demanding Carboxylic Acids
Direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[8] This kinetic barrier is overcome by activating the carboxylic acid to generate a more electrophilic species that is readily attacked by the amine. However, the sterically hindered nature of the 1-Phenyl-2-oxabicyclo[2.2.2]octane core presents a significant challenge to this activation and subsequent coupling. The bulky bicyclic framework can impede the approach of both the activating agent and the incoming amine, necessitating the use of highly efficient coupling reagents and optimized reaction conditions.
Selecting the Right Coupling Reagent: A Mechanistic Perspective
The choice of coupling reagent is paramount for achieving high yields and purity in amide synthesis, especially with challenging substrates.[9] Here, we focus on two classes of highly effective reagents well-suited for sterically hindered systems: uronium/aminium salts and phosphonium salts.
Uronium/Aminium Salts: The HATU System
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used and highly effective coupling reagent.[8][10][11] Its efficacy stems from the formation of a highly reactive OAt-active ester. The presence of the nitrogen atom in the 7-azabenzotriazole ring is thought to accelerate the coupling step through anchimeric assistance.[12]
The mechanism of HATU-mediated coupling proceeds as follows: in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form the highly reactive OAt-active ester, with the concomitant release of tetramethylurea. The amine nucleophile then attacks this active ester to furnish the desired amide.[8][13] This pathway is generally rapid and associated with low rates of epimerization for chiral substrates.[10]
Carbodiimide-Based Reagents: EDC in Combination with an Additive
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is popular due to its efficiency and the ease of removal of its urea byproduct via aqueous workup.[8] When used alone, EDC can lead to side reactions and racemization. Therefore, it is almost always used in conjunction with an additive, such as 1-hydroxybenzotriazole (HOBt) or its safer and more effective derivative, OxymaPure.
The EDC-mediated coupling mechanism involves the initial reaction of the carboxylic acid with EDC to form an unstable O-acylisourea intermediate. This highly reactive intermediate is then intercepted by the additive (e.g., HOBt) to generate a more stable active ester. The amine then reacts with this active ester to form the amide bond.[8][14]
Experimental Protocols
The following protocols provide a starting point for the amide coupling of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific amine substrates.
General Workflow for Amide Coupling
Caption: General workflow for amide coupling reactions.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended as a first-line approach for a wide range of amines due to its high efficiency.
Materials:
-
1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
-
Amine (1.0 - 1.2 equivalents)
-
HATU (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1 M concentration).
-
Add the amine (1.0 - 1.2 eq) to the solution.
-
In a separate vial, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture, followed by the addition of DIPEA (2.0 - 3.0 eq).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the carboxylic acid is consumed (typically 1-4 hours).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to afford the pure amide.
Protocol 2: EDC/OxymaPure-Mediated Amide Coupling
This protocol offers a cost-effective alternative to HATU and is particularly useful when the urea byproduct from EDC can be easily removed.
Materials:
-
1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
-
Amine (1.0 - 1.2 equivalents)
-
EDC·HCl (1.2 equivalents)
-
OxymaPure (1.2 equivalents)
-
Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid (1.0 eq), the amine (1.0 - 1.2 eq), and OxymaPure (1.2 eq) in anhydrous DCM or DMF (approximately 0.1 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) to the cooled solution, followed by the dropwise addition of DIPEA (2.0 - 3.0 eq).
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS (typically 4-18 hours).
-
Dilute the reaction mixture with DCM.
-
Wash the organic phase with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired amide.
Data Summary and Comparison
| Parameter | Protocol 1: HATU | Protocol 2: EDC/OxymaPure |
| Coupling Reagent | HATU | EDC·HCl |
| Additive | None required | OxymaPure |
| Base | DIPEA | DIPEA |
| Typical Equivalents (Reagent) | 1.1 | 1.2 |
| Typical Reaction Time | 1 - 4 hours | 4 - 18 hours |
| Relative Cost | Higher | Lower |
| Byproduct Removal | Aqueous wash | Aqueous wash |
| General Applicability | Highly effective for hindered substrates | Good for a wide range of substrates |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive coupling reagent- Insufficiently reactive amine- Steric hindrance is too great- Inadequate base | - Use fresh coupling reagents.- Increase the reaction temperature (e.g., to 40-50 °C).- Consider converting the carboxylic acid to the more reactive acid chloride using oxalyl chloride or thionyl chloride prior to reaction with the amine.[15]- Ensure the use of a non-nucleophilic and sufficiently strong base. |
| Incomplete Reaction | - Insufficient equivalents of coupling reagent or amine- Short reaction time | - Increase the equivalents of the coupling reagent and/or amine (e.g., to 1.5 eq).- Extend the reaction time. |
| Formation of Side Products | - Racemization (if chiral centers are present)- Side reactions of the activated intermediate | - Use a coupling reagent known to suppress racemization, such as PyAOP.[15]- Ensure the reaction is performed under anhydrous conditions. |
Conclusion
The amide coupling of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid, while potentially challenging due to steric hindrance, can be achieved in high yields through the careful selection of modern coupling reagents and optimized reaction conditions. The protocols provided herein for HATU and EDC/OxymaPure-mediated couplings offer reliable starting points for the synthesis of novel amide derivatives based on this valuable scaffold. By understanding the underlying mechanisms and potential pitfalls, researchers can effectively incorporate this promising bioisostere into their drug discovery programs.
References
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- PharmaBlock. (n.d.). Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring.
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Application Notes and Protocols for the Utilization of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic Acid in Advanced Polymer Synthesis
Introduction: A Novel Monomer for High-Performance Polymers
The relentless pursuit of advanced polymeric materials with superior thermal and mechanical properties has driven the exploration of novel monomeric building blocks. 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid emerges as a compelling candidate for the synthesis of high-performance polyesters and polyamides. Its unique structure, featuring a rigid bicyclic core and a pendant phenyl group, offers the potential to impart significant improvements in polymer characteristics. The incorporation of such a bulky, non-planar moiety into a polymer backbone is anticipated to restrict chain mobility, thereby enhancing thermal stability and modifying mechanical properties.[1][2][3]
The synthesis of the 2-oxabicyclo[2.2.2]octane core has been reported, often involving an iodocyclization of cyclohexane-containing alkenyl alcohols.[4][5][6][7] This application note will detail the prospective polymerization methodologies for 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid, providing detailed protocols for its use in direct polycondensation and as a precursor for ring-opening polymerization.
Part 1: Direct Polycondensation Strategies
The carboxylic acid functionality of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid allows for its direct incorporation into polymer chains via step-growth polymerization, specifically through polyesterification and polyamidation.[8][9]
Synthesis of High-T_g Polyesters via Melt Polycondensation
The reaction of a dicarboxylic acid (or its ester derivative) with a diol is a fundamental method for polyester synthesis.[10][11][12] By reacting 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid with various diols, novel polyesters with potentially high glass transition temperatures (T_g) can be achieved due to the rigid nature of the bicyclic monomer.[1][13]
Experimental Protocol: Polyesterification with 1,4-Butanediol
-
Materials:
-
1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
-
1,4-Butanediol (distilled prior to use)
-
Titanium(IV) butoxide (catalyst)
-
Antioxidant (e.g., Irganox 1010)
-
High-purity nitrogen gas
-
Chloroform and methanol (for purification)
-
-
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a vacuum line.
-
Heating mantle with a temperature controller.
-
High-vacuum pump.
-
-
Procedure:
-
Charge the reaction flask with equimolar amounts of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid and 1,4-butanediol.
-
Add the catalyst (e.g., 200-500 ppm of Titanium(IV) butoxide) and a small amount of antioxidant.
-
Purge the system with nitrogen for 30 minutes to remove any oxygen.
-
Heat the mixture to 180-200°C under a slow stream of nitrogen to initiate the esterification reaction. Water will be evolved and collected. This stage is typically continued for 2-4 hours.
-
For the polycondensation stage, gradually increase the temperature to 220-250°C while slowly reducing the pressure to below 1 Torr.
-
Continue the reaction under high vacuum for another 3-5 hours to facilitate the removal of excess 1,4-butanediol and drive the polymerization towards high molecular weight. The viscosity of the melt will increase significantly.
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
Dissolve the resulting polymer in chloroform and precipitate it in a large excess of methanol to remove unreacted monomers and oligomers.
-
Dry the purified polyester in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Logical Flow of Polyesterification
Caption: Workflow for polyester synthesis.
Synthesis of Thermally Stable Polyamides
Aromatic polyamides are renowned for their exceptional thermal stability and mechanical strength.[14][15] The direct polycondensation of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid with aromatic diamines can yield novel polyamides with enhanced solubility due to the bulky, non-coplanar structure of the bicyclic unit. The Yamazaki-Higashi phosphorylation method is a suitable approach for this synthesis, avoiding the need for moisture-sensitive acyl chlorides.[16]
Experimental Protocol: Polyamidation with 4,4'-Oxydianiline (ODA)
-
Materials:
-
1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
-
4,4'-Oxydianiline (ODA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Lithium chloride (LiCl) and Calcium chloride (CaCl2)
-
Methanol
-
-
Equipment:
-
Three-neck round-bottom flask with a mechanical stirrer and nitrogen inlet.
-
Heating mantle with a temperature controller.
-
-
Procedure:
-
In the reaction flask, dissolve 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid, ODA, LiCl, and CaCl2 in NMP under a nitrogen atmosphere.
-
Add pyridine to the solution and stir until all components are dissolved.
-
Add triphenyl phosphite (TPP) to the mixture.
-
Heat the reaction to 100-120°C and maintain for 3-6 hours. The solution will become viscous as the polymerization proceeds.
-
After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Collect the fibrous polymer by filtration, wash thoroughly with hot water and methanol to remove residual salts and solvent.
-
Dry the polyamide in a vacuum oven at 80-100°C to a constant weight.
-
Part 2: Ring-Opening Polymerization (ROP) Approach
Ring-opening polymerization (ROP) of cyclic esters is a powerful technique for producing polyesters with controlled molecular weights and narrow polydispersities.[17][18][19][20] While 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid is not directly polymerizable by ROP, it can be chemically converted into a corresponding bicyclic lactone, which can then undergo ROP.
Proposed Synthesis of a Polymerizable Bicyclic Lactone
The conversion of a carboxylic acid to a lactone typically involves an intramolecular esterification of a hydroxy acid.[21][22] A plausible route to the desired lactone from 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid would involve a regioselective hydroxylation of the bicyclic core, for instance, through a C-H activation/oxidation strategy. Recent advances in catalysis have shown that such transformations are feasible.[23][24][25]
Conceptual Pathway to Bicyclic Lactone and its ROP
Caption: Proposed conversion and polymerization route.
Protocol for Ring-Opening Polymerization of the Derived Lactone
Assuming the successful synthesis of the corresponding lactone, its ROP can be carried out using various catalysts, with tin(II) octoate (Sn(Oct)₂) and organometallic compounds like diethylzinc (ZnEt₂) being common choices for bicyclic lactones.[18][19][26]
Experimental Protocol: ROP of the Derived Bicyclic Lactone
-
Materials:
-
Synthesized 1-Phenyl-2-oxabicyclo[2.2.2]octane-derived lactone (rigorously purified and dried).
-
Tin(II) octoate (Sn(Oct)₂) or Diethylzinc (ZnEt₂).
-
Benzyl alcohol (as initiator).
-
Anhydrous toluene.
-
Methanol.
-
-
Equipment:
-
Schlenk line and glassware for inert atmosphere reactions.
-
Glovebox for handling air- and moisture-sensitive reagents.
-
Thermostatically controlled oil bath.
-
-
Procedure (to be performed under an inert atmosphere):
-
In a glovebox, charge a flame-dried Schlenk flask with the lactone monomer and anhydrous toluene.
-
Add the desired amount of initiator (benzyl alcohol) and catalyst (Sn(Oct)₂ or ZnEt₂). The monomer-to-initiator ratio will determine the target molecular weight.
-
Seal the flask, remove it from the glovebox, and place it in an oil bath preheated to 100-130°C.
-
Stir the reaction for the desired time (typically 2-24 hours), monitoring the conversion by taking aliquots for ¹H NMR analysis.
-
Quench the polymerization by cooling the flask to room temperature and exposing it to air.
-
Dilute the reaction mixture with a small amount of chloroform or THF and precipitate the polymer into a large volume of cold methanol.
-
Filter the polymer and dry it under vacuum at 60°C.
-
Part 3: Polymer Characterization
Thorough characterization is essential to understand the structure and properties of the newly synthesized polymers. A combination of spectroscopic and thermal analysis techniques is recommended.[27][28]
Protocols for Polymer Analysis
| Technique | Purpose | Typical Parameters & Observations |
| ¹H and ¹³C NMR Spectroscopy | Structural verification and determination of copolymer composition. | Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The disappearance of monomer signals and the appearance of new signals corresponding to the polymer backbone will confirm successful polymerization. |
| Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (PDI). | Use a suitable solvent (e.g., THF, DMF with LiBr) as the mobile phase. Calibrate with polystyrene or PMMA standards. High M_n and low PDI (for ROP) are indicative of a successful polymerization. |
| Differential Scanning Calorimetry (DSC) | Measurement of glass transition temperature (T_g) and melting temperature (T_m) for semi-crystalline polymers. | Heat the sample under a nitrogen atmosphere, typically at a rate of 10°C/min. A high T_g is expected due to the rigid bicyclic structure.[29][30][31] |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition temperature (T_d). | Heat the sample in a nitrogen or air atmosphere at a rate of 10-20°C/min. The temperature at 5% weight loss is often reported as T_d. Polymers with the bicyclic moiety are expected to exhibit high thermal stability.[14] |
Conclusion
1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid represents a promising, yet underexplored, monomer for the creation of advanced polymers. The protocols detailed herein provide a comprehensive framework for researchers to synthesize novel polyesters and polyamides with potentially superior thermal and mechanical properties. The rigid and bulky nature of this monomer is a key design element that is expected to significantly influence the final polymer characteristics. Both direct polycondensation and a proposed ring-opening polymerization route offer versatile platforms for the development of next-generation high-performance materials.
References
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Bruckmoser, J., Remke, S., & Rieger, B. (2022). Ring-Opening Polymerization of a Bicyclic Lactone: Polyesters Derived from Norcamphor with Complete Chemical Recyclability. ACS Macro Letters, 11(9), 1162–1166. [Link][17][18][19][20]
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Wikipedia contributors. (2024). Lactone. In Wikipedia, The Free Encyclopedia. [Link]
- Forst, J. A., et al. (2014). Influence of Chain Stiffness on Thermal and Mechanical Properties of Polymer Thin Films. Macromolecules, 47(4), 1395-1402.
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Bruckmoser, J., Remke, S., & Rieger, B. (2022). Ring-Opening Polymerization of a Bicyclic Lactone: Polyesters Derived from Norcamphor with Complete Chemical Recyclability. ACS Macro Letters. [Link]
- Wang, Z., et al. (2022). Entropy-Driven Design of Depolymerizable Polyolefins from Strained Bridged Bicyclic Monomers. Journal of the American Chemical Society.
-
Bruckmoser, J., Remke, S., & Rieger, B. (2022). Ring-Opening Polymerization of a Bicyclic Lactone: Polyesters Derived from Norcamphor with Complete Chemical Recyclability. ACS Macro Letters. [Link]
- Yu, J., et al. (2022). C–H Functionalization as a Powerful Method for Direct Synthesis of Lactones.
- Khan, I., et al. (2024). STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. RASĀYAN Journal of Chemistry, 17(2).
- García-San-Miguel, V., et al. (2018). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Polymers, 10(4), 359.
- Lee, S., et al. (2016). Biodegradable polyester resin and article comprising same.
- Ni, H., et al. (2002). Cycloaliphatic polyester based high solids polyurethane coatings: I. The effect of difunctional alcohols.
-
Bruckmoser, J., Remke, S., & Rieger, B. (2022). Ring-Opening Polymerization of a Bicyclic Lactone: Polyesters Derived from Norcamphor with Complete Chemical Recyclability. PubMed. [Link]
- Costas, M., et al. (2022). Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification. Journal of the American Chemical Society.
-
Chemistry Steps. (2025). Synthesis and Reactions of Lactones and Lactams. [Link]
- Runt, J. P., & Kumar, A. (2016). Synthesis and molecular weight control of aliphatic polyester diols.
- Sang, Z., et al. (2021). Synthesis and Characterization of Biobased Polyesters with Tunable Tg by ROCOP of Beta-Elemene Oxides and Phthalic Anhydride. ACS Sustainable Chemistry & Engineering.
- Hall, H. K. (2012). Synthesis and Polymerizability of Atom-Bridged Bicyclic Monomers. Polymers, 4(4), 1510-1525.
-
Organic Chemistry Portal. (n.d.). Lactone synthesis. [Link]
- Hsiao, S. H., & Yu, C. H. (1996). Syntheses and properties of aromatic polyamides derived from 4,4'-oxydibenzoic acid and aromatic diamines. Journal of Polymer Research, 3(4), 239-245.
- Andersson, P. G., & Hedenström, E. (2006). Ring-Opening Polymerization of Lactones and Lactides with Sn(IV) and Al(III) Initiators. The Journal of Organic Chemistry, 71(14), 5285-5292.
- Kimura, Y., et al. (2022).
- Gaina, C., & Gaina, V. (2017).
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BIT Mesra. (n.d.). STEP-GROWTH (CONDENSATION) POLYMERIZATION. [Link]
- Hakkarainen, M., & Odelius, K. (2022). Chemically Recyclable Poly(β-thioether ester)
-
ResearchGate. (n.d.). Polycondensation reactions of the diamine with different dicarboxylic acids. [Link]
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BIT Mesra. (n.d.). Condensation Polymeri+++++zation or Step-Growth Polymerization. [Link]
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ResearchGate. (n.d.). Step-Growth Polymerization and Step-Growth Polymers. [Link]
- Zhang, Y., et al. (2026).
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Chemistry LibreTexts. (2021). 3.2: Kinetics of Step-Growth Polymerization. [Link]
- Liu, Y. (2012). Synthesis and Characterization of Amorphous Cycloaliphatic Copolyesters with Novel Structures and Architectures. VTechWorks.
-
Wikipedia contributors. (2024). Step-growth polymerization. In Wikipedia, The Free Encyclopedia. [Link]
- Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
-
TA Instruments. (n.d.). Characterization of a Polyester Resin/Catalyst System by TGA, DSC, and DMA. [Link]
- Radebe, M., et al. (2021). Advanced spectroscopy, microscopy, diffraction and thermal analysis of polyamide adhesives and prediction of their functional properties with solid-state NMR spectroscopy. Polymer Chemistry, 12(1), 81-94.
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ResearchGate. (n.d.). Synthesis of 2-oxabicyclo[2.2.2]octanes and... [Link]
- Mykhailiuk, P. K. (n.d.). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. OUCI.
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NETZSCH-Gerätebau GmbH. (2015). Characterization and Classification of Recycled Polyamides by Means of Identify. [Link]
-
Waters. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. [Link]
- Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. IDEAS/RePEc.
- Mykhailiuk, P. K., et al. (2014). Oxabicyclo [2.2.2] acid gpr120 modulators.
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Application Note: Functionalization of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic Acid Derivatives
Introduction & Rationale
The optimization of physicochemical properties is a cornerstone of modern drug discovery. The para-substituted phenyl ring is a ubiquitous structural motif; however, its flat, highly lipophilic nature often leads to poor aqueous solubility and off-target promiscuity. To "escape from flatland," saturated bioisosteres have been developed.
Recently, the 2-oxabicyclo[2.2.2]octane core was introduced as an "ideal" saturated bioisostere for the para-substituted phenyl ring[1]. While the all-carbon bicyclo[2.2.2]octane (BCO) effectively mimics the geometry of a phenyl ring, it drastically increases lipophilicity. The strategic incorporation of an oxygen atom in the 2-oxabicyclo[2.2.2]octane scaffold mitigates this, lowering the logP and improving metabolic stability.
1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid (CAS: 2133846-81-6) serves as a premier building block in this space. The 1-phenyl group provides a lipophilic anchor and vector, while the 4-carboxylic acid acts as a versatile synthetic handle for library enumeration. Because the carboxylic acid is situated at a sterically hindered bridgehead position, standard functionalization protocols often fail. This application note details three highly optimized, field-proven workflows for the derivatization of this unique scaffold.
Physicochemical Profiling: The Bioisosteric Advantage
To understand the value of the 2-oxabicyclo[2.2.2]octane core, it is critical to compare its geometric and physicochemical parameters against the traditional phenyl ring and the all-carbon BCO[2].
| Structural Motif | Distance ( d , Å) | Angle ( ϕ , °) | Relative Lipophilicity ( ΔlogP ) | Aqueous Solubility Impact |
| para-Phenyl Ring | 2.79 | 178 - 180 | Baseline (0.0) | Poor |
| Bicyclo[2.2.2]octane (BCO) | 2.60 | 180 | Highly Increased (+1.0 to +1.5) | Moderate |
| 2-Oxabicyclo[2.2.2]octane | 2.61 | 176 | Neutral to Slightly Reduced (-0.2) | Excellent |
Data Summary: The 2-oxabicyclo[2.2.2]octane core perfectly mimics the exit vector distance and angle of a phenyl ring while utilizing its heteroatom to dramatically improve solubility profiles.
Divergent Functionalization Workflows
The functionalization of bridgehead carboxylic acids requires specialized methodologies. The workflow below outlines three primary pathways: Amidation, Curtius Rearrangement, and Metallaphotoredox Decarboxylative Arylation.
Fig 1: Divergent functionalization pathways for 1-phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid.
Experimental Protocols & Mechanistic Causality
Protocol A: Sterically Hindered Amidation via HATU
Standard coupling reagents (e.g., EDC/HOBt) often yield <20% product when applied to bridgehead carboxylic acids due to the severe steric bulk preventing amine attack on the O-acylisourea intermediate[3]. HATU overcomes this by forming a highly reactive 7-azabenzotriazole active ester, which accelerates the rate-determining aminolysis step through a neighboring-group effect (the pyridine nitrogen hydrogen-bonds with the incoming amine).
Reagents & Materials:
-
1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid (1.0 equiv, 0.5 mmol)
-
Primary or Secondary Amine (1.2 equiv, 0.6 mmol)
-
HATU (1.2 equiv, 0.6 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol)
-
Anhydrous DMF (5.0 mL)
Step-by-Step Procedure:
-
Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under an inert atmosphere (N₂). Add DIPEA dropwise at room temperature. Stir for 15 minutes to ensure complete formation of the active ester.
-
Coupling: Add the amine (neat or dissolved in 1 mL DMF) to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 12–16 hours. Monitor completion via LC-MS.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Interrupted Curtius Rearrangement to Bridgehead Amines
Bridgehead carbons cannot undergo SN2 substitution because the rigid cage structure prevents the required backside attack (Walden inversion). To install a nitrogen atom directly at the 4-position, an interrupted Curtius rearrangement is the premier method[4]. Diphenylphosphoryl azide (DPPA) converts the acid to an acyl azide, which thermally rearranges to an isocyanate. Trapping this isocyanate with tert-butanol yields a stable, orthogonally protected Boc-amine.
Reagents & Materials:
-
1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid (1.0 equiv, 0.5 mmol)
-
DPPA (1.1 equiv, 0.55 mmol)
-
Triethylamine (Et₃N) (1.5 equiv, 0.75 mmol)
-
Anhydrous Toluene (4.0 mL)
-
Anhydrous tert-Butanol (10.0 equiv, 5.0 mmol)
Step-by-Step Procedure:
-
Azide Formation: Suspend the carboxylic acid in anhydrous toluene. Add Et₃N followed by DPPA at room temperature. Stir for 30 minutes.
-
Rearrangement & Trapping: Add anhydrous tert-butanol to the mixture. Equip the flask with a reflux condenser and heat to 90 °C for 8 hours. Causality Note: Heating drives the extrusion of N₂ gas, triggering the 1,2-alkyl shift to form the isocyanate.
-
Workup: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over MgSO₄, concentrate, and purify via silica gel chromatography to isolate the N-Boc protected 1-phenyl-2-oxabicyclo[2.2.2]octan-4-amine.
Protocol C: Metallaphotoredox Decarboxylative Arylation
Thermal decarboxylation of bridgehead acids is energetically prohibitive. However, photoredox catalysis enables the single-electron oxidation of the carboxylate to a carboxyl radical under extremely mild conditions. This intermediate rapidly extrudes CO₂ to form a nucleophilic C(sp³)-bridgehead radical, which is subsequently intercepted by a Nickel catalyst to form a new C(sp³)-C(sp²) bond with an aryl halide[5].
Reagents & Materials:
-
1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid (1.5 equiv, 0.75 mmol)
-
Aryl Bromide (1.0 equiv, 0.5 mmol) *[Ir(dF-CF₃-ppy)₂(dtbbpy)]PF₆ (Photocatalyst) (1 mol%)
-
NiCl₂·dtbbpy (Cross-coupling catalyst) (5 mol%)
-
Cs₂CO₃ (2.0 equiv, 1.0 mmol)
-
Anhydrous DMF (10 mL)
Step-by-Step Procedure:
-
Preparation: In a glovebox, charge a 20 mL vial with the carboxylic acid, aryl bromide, Ir-photocatalyst, Ni-catalyst, and Cs₂CO₃.
-
Solvation: Add anhydrous DMF and seal the vial with a PTFE-lined septum cap. Causality Note: Complete deoxygenation is critical, as oxygen rapidly quenches both the excited state photocatalyst and the intermediate carbon-centered radical.
-
Irradiation: Remove the vial from the glovebox and irradiate with a 34W Blue LED lamp (450 nm) at room temperature for 24 hours. Ensure vigorous stirring.
-
Workup: Dilute the mixture with diethyl ether (30 mL) and wash with water (3 × 10 mL) to remove DMF and inorganic salts.
-
Purification: Dry over Na₂SO₄, concentrate, and purify the resulting 1-aryl-4-phenyl-2-oxabicyclo[2.2.2]octane derivative via preparative HPLC or automated flash chromatography.
References
-
2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications (2023). [6]
-
Interrupted Curtius Rearrangements of Quaternary Proline Derivatives: A Flow Route to Acyclic Ketones and Unsaturated Pyrrolidines. The Journal of Organic Chemistry (2021). [4]
-
Decarboxylative C(sp2)–C(sp3) Cross-Coupling of Bicyclo[1.1.1]pentane and Cubane Carboxylic Acids Using a Nickel(II) Aryl Precatalyst. ChemRxiv (2023). [5]
-
C(sp3) cross coupling and amide formation for PROTAC library synthesis. ChemRxiv (2023). [3]
Sources
in vivo testing protocols for 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
An Application Guide to the In Vivo Preclinical Evaluation of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
Abstract
This document provides a comprehensive set of application notes and detailed protocols for the in vivo characterization of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid, a novel chemical entity. The rigid, three-dimensional 2-oxabicyclo[2.2.2]octane core serves as a saturated bioisostere for a phenyl ring, a strategy often employed in medicinal chemistry to enhance physicochemical properties such as solubility and metabolic stability while maintaining or improving biological activity.[1][2][3] The presence of a phenyl group and a carboxylic acid moiety on this constrained scaffold suggests potential interactions with well-defined biological targets, particularly within the central nervous system (CNS). Structural analogues, such as bicyclic terpenoids, have demonstrated activity as modulators of GABA-A receptors.[4][5] Therefore, this guide is structured around a plausible hypothesis that the title compound may act as a modulator of GABAergic neurotransmission, with potential anxiolytic or anticonvulsant properties. The following protocols are designed as a logical, phased approach to preclinical evaluation, progressing from foundational pharmacokinetics and safety to proof-of-concept efficacy studies.
Section 1: Strategic Overview of the In Vivo Testing Cascade
The journey of a novel compound from bench to potential clinical application requires a systematic and rigorous in vivo evaluation. The primary objective is to build a comprehensive profile of the compound's behavior in a living system, encompassing its safety, exposure (pharmacokinetics), and therapeutic potential (pharmacodynamics). This guide advocates for a tiered approach, where data from each stage informs the design and execution of the next, ensuring efficient use of resources and adherence to ethical animal use principles.
The workflow begins with understanding the compound's disposition within the body (pharmacokinetics) and establishing its safety window (toxicology). Only with this foundational knowledge can efficacy studies be designed with meaningful, interpretable, and reproducible outcomes.
Section 2: Pharmacokinetic (PK) Profiling
Expertise & Rationale: Before assessing what a drug does to the body (pharmacodynamics), we must first understand what the body does to the drug (pharmacokinetics). A pharmacokinetic study is the cornerstone of any in vivo program. It quantifies the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound, providing critical parameters such as bioavailability, clearance, and half-life.[6][7] By including both intravenous (IV) and oral (PO) administration routes, we can determine the absolute oral bioavailability (F%), which is essential for evaluating its potential as an orally administered therapeutic. This data is indispensable for selecting appropriate doses and sampling timepoints for subsequent toxicology and efficacy studies.[8][9]
Protocol 2.1: Rodent Single-Dose Pharmacokinetic Study
Objective: To determine key pharmacokinetic parameters of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid following a single IV and PO dose in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per time point or n=4-6 for serial sampling), 8-10 weeks old. Animals should be cannulated (jugular vein) for serial blood sampling to reduce animal usage and inter-animal variability.
-
Acclimatization: Allow animals to acclimatize for at least 5 days post-surgery and fast overnight (12 hours) before dosing, with free access to water.[10]
-
Dose Formulation:
-
IV Formulation (e.g., 1 mg/kg): Solubilize the compound in a vehicle suitable for intravenous injection, such as 10% DMSO / 40% PEG400 / 50% Saline. The formulation must be sterile-filtered and clear.[10]
-
PO Formulation (e.g., 10 mg/kg): Suspend the compound in a standard oral vehicle, such as 0.5% carboxymethylcellulose (CMC) in water.[10]
-
-
Drug Administration:
-
IV Group: Administer a single bolus dose via the tail vein or jugular vein cannula. Record the exact time of administration.
-
PO Group: Administer the dose via oral gavage.
-
-
Blood Sampling:
-
Collect serial blood samples (approx. 150-200 µL) into K2EDTA-coated tubes at pre-defined time points.
-
Suggested IV timepoints: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
-
Suggested PO timepoints: 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours.
-
-
Plasma Preparation: Immediately following collection, centrifuge blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma. Store plasma at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.[10]
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Abbreviation | Definition | IV Route | PO Route |
| Max Concentration | Cmax | The highest observed concentration in plasma. | Calculated | Measured |
| Time to Max Conc. | Tmax | The time at which Cmax is observed. | N/A | Measured |
| Area Under the Curve | AUC(0-t) | The total drug exposure up to the last measured time point. | Calculated | Calculated |
| Area Under the Curve | AUC(0-inf) | The total drug exposure extrapolated to infinity. | Calculated | Calculated |
| Half-Life | t1/2 | The time required for the plasma concentration to decrease by half. | Calculated | Calculated |
| Clearance | CL | The volume of plasma cleared of the drug per unit of time. | Calculated | N/A |
| Volume of Distribution | Vdss | The theoretical volume that the drug occupies in the body. | Calculated | N/A |
| Oral Bioavailability | F% | The fraction of the oral dose that reaches systemic circulation. | N/A | Calculated |
Section 3: Acute Toxicology and Dose-Range Finding
Expertise & Rationale: The primary goal of an acute toxicology study is to determine the safety profile of a compound after a single dose and to identify the Maximum Tolerated Dose (MTD). The MTD is the highest dose that does not cause unacceptable toxicity or mortality over a defined period. This information is a regulatory requirement and is crucial for selecting safe dose levels for subsequent efficacy studies.[11][12] Methodologies like the Acute Toxic Class Method (OECD Guideline 423) are designed to estimate acute toxicity with a reduced number of animals compared to historical methods.[13][14]
Protocol 3.1: Acute Oral Toxicity - Toxic Class Method (Adapted from OECD 423)
Objective: To determine the acute oral toxicity and estimate the MTD of the compound in rodents.
Methodology:
-
Animal Model: Female nulliparous, non-pregnant rats or mice (e.g., Sprague-Dawley rats), 8-12 weeks old. A single sex is used as per OECD guidelines.[14]
-
Dosing Procedure:
-
Administer the compound orally via gavage. Animals are fasted prior to dosing.[15]
-
The study is a step-wise procedure with a group of 3 animals per step.
-
Starting Dose Selection: Based on available in vitro cytotoxicity or structural information, select a starting dose from fixed levels: 5, 50, 300, or 2000 mg/kg.[13]
-
Dose Progression: The outcome of the first step (mortality/morbidity) determines the next step:
-
If mortality occurs in 2/3 or 3/3 animals, the dose for the next step is lowered.
-
If mortality occurs in 1/3 animals, the same dose is repeated in another 3 animals.
-
If no mortality occurs, the dose for the next step is increased.
-
-
-
Observations:
-
Monitor animals closely for the first several hours post-dosing and then daily for a total of 14 days.[15]
-
Record clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic effects like salivation, and CNS effects like tremors, convulsions, and changes in gait or posture).
-
Record body weight just before dosing and on days 7 and 14.
-
-
Endpoint: The primary endpoint is mortality. At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.
-
Data Analysis: The results allow the substance to be classified into a toxicity category according to the Globally Harmonised System (GHS).[14]
Section 4: CNS Penetration and Safety Pharmacology
Expertise & Rationale: For a CNS-active compound, two questions are paramount: Does it get into the brain, and does it cause unintended neurological effects? A brain-plasma ratio study confirms that the compound can cross the blood-brain barrier (BBB), a critical prerequisite for target engagement.[16][17] CNS safety pharmacology, often conducted via a Functional Observational Battery (FOB), assesses potential adverse effects on neurological function, distinguishing desired therapeutic effects from unwanted side effects.
Protocol 4.1: Brain-to-Plasma Concentration Ratio (Kp)
Objective: To determine the extent of brain penetration by calculating the ratio of the compound's concentration in the brain to that in plasma.
Methodology:
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats (n=3-4 per time point).
-
Dosing: Administer a single dose of the compound (PO or IV) at a level known to produce significant plasma exposure from the PK study.
-
Sample Collection: At selected time points (e.g., corresponding to plasma Tmax and a later time point), anesthetize the animals and collect terminal blood via cardiac puncture. Immediately thereafter, perfuse the animal transcardially with ice-cold saline to remove blood from the brain vasculature.
-
Tissue Processing: Harvest the whole brain, weigh it, and homogenize it in a suitable buffer.
-
Bioanalysis: Determine the compound concentration in both the plasma and brain homogenate supernatant using a validated LC-MS/MS method.
-
Calculation:
-
Brain Concentration (ng/g) = [Concentration in Homogenate (ng/mL)] / [Homogenate Dilution Factor]
-
Kp = [Brain Concentration (ng/g)] / [Plasma Concentration (ng/mL)]
-
Section 5: Proof-of-Concept Efficacy Studies
Expertise & Rationale: Based on the structural similarity of the bicyclic core to known GABA-A receptor modulators, we hypothesize that 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid may possess anxiolytic or anticonvulsant properties.[5][18] Efficacy models are chosen to test these specific hypotheses. The Elevated Plus Maze (EPM) is a widely validated behavioral assay for assessing anxiety-like behavior in rodents.[19][20] The Pentylenetetrazole (PTZ)-induced seizure model is a classic pharmacological screen for compounds that enhance GABAergic inhibition, as PTZ is a non-competitive GABA-A receptor antagonist.[21][22]
Protocol 5.1: Anxiolytic Activity - Elevated Plus Maze (EPM) Test
Objective: To evaluate the potential anxiolytic effects of the compound in mice.
Methodology:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Administer the compound (e.g., at 3 dose levels determined from PK/Tox data) or vehicle via the intended clinical route (e.g., PO) 30-60 minutes before testing. A positive control (e.g., diazepam) should be included.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes. Record the session with an overhead video camera.
-
-
Parameters Measured:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Data Analysis: An anxiolytic effect is indicated by a statistically significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group, without a significant change in total locomotor activity.
Protocol 5.2: Anticonvulsant Activity - Pentylenetetrazole (PTZ) Model
Objective: To assess the anticonvulsant potential of the compound.
Methodology:
-
Animal Model: Male CD-1 or C57BL/6 mice, 7-9 weeks old.
-
Procedure:
-
Administer the compound (e.g., at 3 dose levels) or vehicle PO 30-60 minutes prior to the convulsant challenge. Include a positive control (e.g., diazepam).
-
Administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, intraperitoneally).
-
Immediately after PTZ injection, place the mouse in an observation chamber and monitor for 30 minutes.
-
-
Parameters Measured:
-
Latency (time to onset) of the first myoclonic jerk.
-
Latency to generalized clonic-tonic seizures.
-
Incidence and duration of seizures.
-
Mortality protection.
-
-
Data Analysis: An anticonvulsant effect is demonstrated by a significant increase in the latency to seizures or a reduction in the incidence/severity of seizures compared to the vehicle group.
References
-
U.S. Food and Drug Administration. (2015). Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route. [Link][11][23]
-
OECD. (2002). Guidance Document on Acute Oral Toxicity Testing. OECD Series on Testing and Assessment, No. 24. [Link][24]
-
Rameshwar, G. S., et al. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 139-144. [Link][13][14]
-
Kral, M. G., et al. (2014). The clinical implications of mouse models of enhanced anxiety. Disease Models & Mechanisms, 7(7), 787-796. [Link][19]
-
OECD. (1987). Test Guideline 401: Acute Oral Toxicity. [Link][15]
-
Löscher, W. (2017). Modelling epilepsy in the mouse: challenges and solutions. Disease Models & Mechanisms, 10(9), 1059-1072. [Link][21]
-
Bar-Klein, G., et al. (2011). Emerging epilepsy models: insights from mice, flies, worms and fish. Current Opinion in Neurology, 24(2), 166-172. [Link][22]
-
U.S. Food and Drug Administration. (2005). Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. [Link][12][25]
-
Bourin, M., et al. (2007). Animal models of anxiety in mice. Fundamental & Clinical Pharmacology, 21(6), 567-574. [Link][20]
-
Lin, M., et al. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(13), e1167. [Link][9]
-
Sieghart, W., & Savić, M. M. (2018). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 23(10), 2535. [Link][18]
-
Johnston, G. A. R. (2013). Rational approaches for the design of various GABA modulators and their clinical progression. Current Medicinal Chemistry, 20(13), 1645-1655. [Link][26]
-
Sara, S. J. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. [Link][27]
-
Tajes, M., et al. (2008). In Vivo Methods to Study Uptake of Nanoparticles into the Brain. The AAPS Journal, 10(1), 173-181. [Link][16]
-
Prieto-Gómez, R., et al. (2014). GABA(A) receptor modulation by terpenoids from Sideritis extracts. Planta Medica, 80(05), 351-358. [Link][4][5]
-
Ghose, A. K., et al. (2024). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Molecules, 29(6), 1297. [Link][17]
-
Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Chemistry, 15(10), 1430-1438. [Link][2]
-
Grygorenko, O. O., et al. (2023). Synthesis of 2-oxabicyclo[2.2.2]octanes and their validation as saturated bioisosteres of a phenyl ring. ResearchGate. [Link][3]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. GABA(A) receptor modulation by terpenoids from Sideritis extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fda.gov [fda.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijrap.net [ijrap.net]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route | FDA [fda.gov]
- 24. oecd.org [oecd.org]
- 25. Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients | FDA [fda.gov]
- 26. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 27. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Synthesis & Troubleshooting of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
Welcome to the Advanced Technical Support Center for the synthesis of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid . This bicyclic scaffold is increasingly utilized as a highly soluble, saturated bioisostere for the para-substituted phenyl ring in drug discovery and development[1].
Due to the rigid stereoelectronic constraints of the [2.2.2] bicyclic system, synthesizing this core—typically via the iodocyclization of cyclohexane-containing alkenyl alcohols[2]—presents unique chemical hurdles. This guide provides diagnostic FAQs, quantitative profiling, and validated protocols to resolve the most stubborn impurities encountered during this workflow.
Part 1: Diagnostic FAQs & Causality
Q1: During the synthesis of the bicyclic core, my LC-MS shows a persistent +126 Da mass shift impurity. How do I resolve this?
A: This indicates incomplete deiodination of the intermediate formed during the initial iodocyclization step. The 2-oxabicyclo[2.2.2]octane scaffold is constructed by reacting an alkenyl alcohol precursor with molecular iodine in acetonitrile[1]. The resulting iodinated core must be reduced to yield the des-iodo product.
-
Causality & Fix: If you are using catalytic hydrogenation (Pd/C, H 2 ), the bulky 1-phenyl group sterically hinders the approach to the catalyst surface. Furthermore, the liberated hydroiodic acid (HI) rapidly poisons the palladium catalyst. You must add a stoichiometric amount of a mild base (e.g., Triethylamine) to scavenge the HI. If steric hindrance remains an issue, switch to Pearlman’s catalyst (Pd(OH) 2 /C), which offers a more accessible active surface.
Q2: My final product is heavily contaminated with the unhydrolyzed ester (e.g., methyl 1-phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylate). Standard LiOH/MeOH conditions are failing. Why?
A: You are encountering severe steric shielding combined with the stereoelectronic constraints of the bridgehead position.
-
Causality & Fix: The carboxylic acid is located at C4, a bridgehead carbon. According to the principles of bicyclic rigidity (related to Bredt's rule), the tetrahedral intermediate required for standard aqueous saponification is highly sterically congested by the axial protons of the [2.2.2] cage. Standard aqueous/methanolic hydroxide lacks the nucleophilic driving force required here. You must switch to anhydrous, highly nucleophilic conditions, such as in THF, which delivers a soluble, "naked" nucleophile directly to the hindered carbonyl.
Q3: I am observing a regioisomeric impurity with a different retention time but identical mass. NMR suggests a [3.2.1] bicyclic system. How do I prevent this?
A: The divergence between the desired [2.2.2] core and the[3.2.1] impurity occurs during the electrophilic cyclization of the alkenyl alcohol.
-
Causality & Fix: The formation of the iodonium ion can be followed by either endo-trig or exo-trig nucleophilic attack by the hydroxyl group. Thermodynamic control favors the less strained [2.2.2] system, but kinetic trapping can lead to the[3.2.1] isomer. Lowering the reaction temperature to -20°C during I 2 addition and using a non-coordinating, highly polar solvent (like anhydrous acetonitrile) stabilizes the transition state, strongly favoring the[2.2.2] core[2].
Part 2: Quantitative Impurity Profiling
Use the following analytical markers to identify and quantify bottlenecks in your synthetic workflow.
| Impurity Profile | Analytical Marker (LC-MS / HPLC) | Primary Causality | Acceptable Limit |
| Uncyclized Alkenyl Alcohol | [M+H]+ matches precursor mass | Insufficient electrophilic I 2 activation | < 0.5% |
| Iodinated Intermediate | [M+H]++126 Da (Distinct isotope pattern) | Poisoned Pd catalyst / Incomplete radical reduction | < 0.1% |
| [3.2.1] Regioisomer | Isobaric [M+H]+ ; distinct RT | Kinetic trapping during cyclization | < 1.0% |
| Bridgehead Ester | [M+H]++14 Da (Methyl) or +28 Da (Ethyl) | Steric hindrance preventing saponification | < 0.5% |
Part 3: Validated Experimental Protocols
The following protocols are designed as self-validating systems to ensure high-fidelity synthesis and impurity clearance.
Protocol A: High-Conversion Deiodination (HI-Scavenged)
This protocol resolves the +126 Da iodinated impurity by preventing catalyst poisoning.
-
Setup: Dissolve the crude iodinated 1-phenyl-2-oxabicyclo[2.2.2]octane intermediate in anhydrous EtOAc (0.1 M) in a heavy-walled hydrogenation flask.
-
Catalyst & Scavenger Addition: Add 10% Pd/C (0.1 eq by weight) and Triethylamine (2.5 eq).
-
Causality: Et 3 N acts as an irreversible sink for the generated HI, preventing the acid from poisoning the palladium surface or cleaving the newly formed ether bridge.
-
-
Hydrogenation: Purge the vessel with N 2 (3x), then H 2 (3x). Maintain under a balloon of H 2 at room temperature with vigorous stirring for 6–8 hours.
-
Self-Validation Check: Pull a 10 μ L aliquot, filter through a micro-syringe, and run LC-MS. The complete disappearance of the characteristic iodine isotope pattern confirms reaction completion.
-
Isolation: Filter the mixture through a short pad of Celite. Wash the filtrate with 0.5 M HCl to remove the Et 3 N·HI salt, followed by brine. Dry over Na 2 SO 4 and concentrate.
Protocol B: Sterically Hindered Bridgehead Ester Hydrolysis
This protocol resolves the unhydrolyzed ester impurity using anhydrous silanolate chemistry.
-
Reagent Preparation: In a flame-dried Schlenk flask under argon, dissolve the 1-phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylate ester (1.0 eq) in anhydrous THF (0.2 M).
-
Nucleophile Addition: Add Potassium Trimethylsilanolate (KOTMS) (3.0 eq) in one rapid portion.
-
Causality: KOTMS provides a highly nucleophilic, organic-soluble silanolate anion that attacks the sterically hindered bridgehead carbonyl without the bulky hydration shell that dampens aqueous hydroxide reactivity.
-
-
Reaction Monitoring: Stir at 50°C for 12 hours.
-
Self-Validation Check: Monitor via LC-MS. The disappearance of the ester peak and the transient appearance of the TMS-ester (which hydrolyzes instantly on the LC column to the free acid) confirms 100% conversion.
-
-
Quenching & Isolation: Cool to 0°C. Quench carefully with 1M HCl until pH 3 is reached. Extract with EtOAc (3x). Wash the combined organics with brine, dry, and concentrate in vacuo.
-
Purification: Recrystallize the crude 1-phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid from hot toluene/heptane to remove any trace silanol byproducts.
Part 4: Mechanistic Workflows
Caption: Synthetic workflow and impurity generation pathways for 2-oxabicyclo[2.2.2]octane derivatives.
Caption: Regioselectivity in the iodocyclization of alkenyl alcohols forming bicyclic cores.
Sources
Technical Support Center: Scale-Up & Troubleshooting for 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic Acid Production
Welcome to the Process Chemistry Technical Support Center. 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid is an increasingly critical scaffold in modern drug discovery. As a saturated bioisostere of the para-substituted phenyl ring, this bicyclic core dramatically improves physicochemical properties—enhancing aqueous solubility, reducing lipophilicity, and increasing metabolic stability compared to flat aromatic rings ().
However, transitioning this molecule from milligram-scale discovery routes to kilogram-scale process manufacturing introduces severe challenges in stereocontrol, exotherm management, and macrocyclization efficiency. This guide provides field-proven solutions, causal explanations, and self-validating protocols to ensure a robust scale-up campaign.
I. Process Overview & Quantitative Metrics
The scalable route avoids hazardous iodocyclization at scale, relying instead on a highly controlled intramolecular etherification. The 5-step sequence involves: (1) Alkylation of ethyl 4-oxocyclohexanecarboxylate, (2) Stereoselective Grignard addition, (3) Selective primary alcohol activation, (4) Base-promoted cyclization, and (5) Saponification.
Figure 1: 5-step scalable synthetic workflow for the 2-oxabicyclo[2.2.2]octane core.
Table 1: Scale-Up Performance Metrics & Critical Process Parameters (CPPs)
| Step | Transformation | Lab Yield (10g) | Pilot Yield (5kg) | Key Impurities | Critical Process Parameter (CPP) |
| 1 | Alkylation | 85% | 82% | Dialkylated byproduct | Temperature control (-20°C) |
| 2 | Grignard Addition | 78% | 75% | Enolization byproducts | Additive (CeCl3), Dosing rate |
| 3 | Tosylation | 92% | 90% | Ditosylate, Chloride sub. | Pyridine equivalents, T < 5°C |
| 4 | Cyclization | 65% | 70% | Intermolecular oligomers | Pseudo-high dilution rate |
| 5 | Saponification | 95% | 94% | Unreacted ester | pH control during precipitation |
II. Troubleshooting Guides & FAQs
Q1: During the Grignard addition (Step 2), we observe massive exotherms and recover >40% unreacted starting material. How can we mitigate this at the 10-kg scale? A: You are observing competitive enolization. Phenylmagnesium bromide (PhMgBr) acts as a strong base against sterically hindered ketones. At scale, inefficient heat removal exacerbates this side reaction, leading to deprotonation rather than nucleophilic attack. Solution: Implement a Cerium(III) chloride (CeCl3) mediated addition (). Causality: The highly oxophilic Ce³⁺ strongly coordinates to and activates the carbonyl oxygen. Simultaneously, transmetalation forms an organocerium species that is significantly less basic than the parent Grignard reagent. This shifts the reaction pathway exclusively toward nucleophilic addition, completely suppressing enolization and improving the cis/trans diastereoselectivity required for the subsequent cyclization.
Figure 2: Troubleshooting logic tree for mitigating Grignard addition side reactions.
Q2: The cyclization step (Step 4) yields a gummy polymeric mess instead of the desired bicyclic core. High dilution works in the lab but is unfeasible for our 500 L reactor. What is the alternative? A: Your reaction is suffering from intermolecular etherification. The alkoxide intermediate is reacting with the tosylate of a neighboring molecule (oligomerization) rather than folding inward to form the [2.2.2] system. Solution: Employ a "pseudo-high dilution" continuous dosing strategy (). Causality: By slowly pumping a concentrated solution of the tosylate intermediate into a heated reactor containing the base, the steady-state concentration of the reactive alkoxide remains near zero. Because intramolecular cyclization is a unimolecular process (rate = k[A]) and oligomerization is a bimolecular process (rate = k[A]²), keeping [A] artificially low kinetically favors the formation of the bicyclic core without requiring massive, uneconomical solvent volumes.
Q3: How do we avoid column chromatography for the final isolation of the target carboxylic acid? A: Exploit the carboxylic acid functional group to perform an acid-base phase switch. Solution: Quench the saponification with water and wash the basic aqueous layer with MTBE. Discard the MTBE, then acidify the aqueous layer to pH 2 to precipitate the product. Causality: At pH > 10, the target molecule exists as a water-soluble sodium carboxylate. Neutral impurities (unreacted esters, polymeric ether byproducts from Step 4) remain highly lipophilic and partition into the MTBE wash. Lowering the pH protonates the core, and its rigid, symmetric structure drives rapid crystallization from the aqueous phase.
III. Self-Validating Experimental Protocols
Protocol A: Pseudo-High Dilution Cyclization (Step 4)
This protocol utilizes kinetic control to ensure high fidelity of the [2.2.2] bicyclic framework.
-
Reactor Preparation: Charge a 50 L glass-lined reactor with Potassium tert-butoxide (1.5 eq) and anhydrous THF (15 L). Heat the suspension to 65°C (reflux) under a nitrogen atmosphere.
-
Substrate Preparation: Dissolve the tosylate intermediate (1.0 eq, 5.0 kg) in anhydrous THF (5 L).
-
Validation Checkpoint 1: Analyze the tosylate solution via Karl Fischer titration. Moisture content must be <500 ppm to prevent premature base consumption and tosylate hydrolysis.
-
Continuous Dosing: Dose the tosylate solution into the reactor via a calibrated metering pump at a constant rate of 1.0 L/hr over 5 hours.
-
Maturation: Stir for an additional 1 hour at 65°C.
-
Validation Checkpoint 2: Pull an aliquot for HPLC In-Process Control (IPC). The reaction is deemed complete when <1% of the starting tosylate remains. If >1% remains, add 0.1 eq KOtBu and stir for 30 additional minutes.
-
Quench: Cool the reactor to 20°C and quench by slowly adding saturated aqueous NH₄Cl (5 L).
Protocol B: Chromatography-Free Isolation (Step 5)
This protocol ensures >99% purity of the final API intermediate without silica gel.
-
Phase Extraction: To the crude saponification mixture (approx. 20 L), add Deionized Water (10 L). Extract the mixture with MTBE (2 x 5 L).
-
Impurity Purge: Separate the layers. Discard the upper organic layer (which contains neutral polymeric impurities).
-
Acidification: Cool the aqueous layer to 5°C. Slowly dose 2M HCl into the reactor until the pH reaches 2.0. Maintain the internal temperature <15°C to prevent thermal degradation.
-
Validation Checkpoint 3: A thick white precipitate must form at pH < 4. If the product begins to "oil out" (form a biphasic liquid), immediately seed the reactor with 10 g of pure crystalline 1-phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid to force nucleation.
-
Filtration: Filter the resulting slurry through a Nutsche filter. Wash the filter cake with cold Deionized Water (5 L).
-
Recrystallization: Dissolve the wet cake in boiling Ethyl Acetate/Heptane (1:3 v/v, approx. 15 L). Cool linearly to 0°C over 4 hours.
-
Drying: Filter and dry the crystals under vacuum at 45°C to a constant weight.
IV. References
-
Levterov, V. V., Panasiuk, Y., Sahun, K., et al. "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications 14, 6148 (2023). URL:[Link]
-
Imamoto, T., Sugiura, Y., Takiyama, N. "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents." Tetrahedron Letters 25, 4233-4236 (1984). URL:[Link]
-
Ercolani, G., Mandolini, L., Mencarelli, P., Roelens, S. "Assessment of pseudo-high-dilution technique." Journal of the Chemical Society, Perkin Transactions 2, 1535-1541 (1993). URL:[Link]
Technical Support Center: Refining Extraction Methods for 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter downstream processing hurdles when isolating complex bridged bicyclic systems. 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid (CAS 2133846-81-6)[1] presents a unique set of extraction challenges. Its amphiphilic nature, stereochemical sensitivities, and propensity to form intractable emulsions require highly optimized, mechanistically sound workflows.
This guide provides field-proven, self-validating protocols and deep-dive troubleshooting to ensure high-yield, high-purity recovery of your target compound.
System Overview: Optimized Extraction Workflow
Below is the logical workflow for isolating the target bicyclic acid from a crude reaction mixture, utilizing pH-driven phase partitioning to separate neutral impurities from the ionizable product.
Workflow for pH-driven Liquid-Liquid Extraction of bicyclic carboxylic acids.
Core Protocol: Self-Validating Liquid-Liquid Extraction (LLE)
This protocol is designed to maximize the partition coefficient while preserving the structural integrity of the oxabicyclo[2.2.2]octane core[2].
Step 1: Quenching & Basification
-
Action: Dilute the crude organic reaction mixture with Ethyl Acetate (EtOAc) (10 volumes). Slowly add saturated aqueous NaHCO3 under vigorous stirring until the aqueous phase reaches pH 8.5.
-
Causality: The weak base deprotonates the carboxylic acid (pKa ~4.5) to form a water-soluble sodium carboxylate salt, leaving lipophilic byproducts in the organic layer.
-
Self-Validation: CO2 gas evolution will occur. The cessation of bubbling serves as a visual indicator that the neutralization of residual acids is complete.
Step 2: Impurity Purge
-
Action: Separate the layers. Discard the organic layer. Wash the aqueous layer once more with a small volume of clean EtOAc to ensure complete removal of neutral organic impurities.
Step 3: Controlled Acidification
-
Action: Cool the aqueous layer to 0–5 °C using an ice-water bath. Slowly add 2M HCl dropwise under continuous stirring until the pH reaches 2.0–2.5[3].
-
Causality: The ether bridge in the oxabicyclo[2.2.2]octane system is susceptible to oxonium ion formation and subsequent ring-opening if exposed to highly concentrated, warm mineral acids. Dilute acid and strict temperature control prevent core degradation.
-
Self-Validation: A distinct white cloudiness or fine precipitate will form in the aqueous layer, confirming the successful protonation of the carboxylate back to the highly lipophilic free acid.
Step 4: Target Extraction & Isolation
-
Action: Extract the turbid aqueous layer with EtOAc (3 x 5 volumes). Combine the organic extracts, wash with brine (1 x 2 volumes), dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure (≤ 40 °C).
Troubleshooting & FAQs
Q1: Why am I forming intractable emulsions during the extraction steps, and how can I break them? A: Causality: 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid possesses a highly lipophilic phenyl group and a hydrophilic carboxylate head. This creates a surfactant-like amphiphilic structure that dramatically lowers the interfacial tension between the aqueous and organic layers, stabilizing micellar emulsions. Solution:
-
Salting Out: Add saturated NaCl (brine) to the aqueous layer. This increases the ionic strength, decreasing the solubility of the organic solvent in the aqueous phase and forcing the micro-droplets to coalesce.
-
Mechanical Shearing: If a persistent "rag layer" forms, it is often stabilized by fine, insoluble polymeric byproducts. Vacuum filter the entire biphasic mixture through a tightly packed pad of Celite. This mechanically shears the emulsion droplets and removes the stabilizing particulates.
Q2: What is the optimal solvent for extracting the protonated acid, and why? A: Causality: The bridged bicyclic system is bulky, and the phenyl ring increases overall lipophilicity. However, the carboxylic acid moiety requires a solvent with strong hydrogen-bond accepting capabilities to efficiently partition from the aqueous phase. Solution: Ethyl acetate (EtOAc) is the superior choice[2]. Its ester oxygen readily hydrogen-bonds with the carboxylic acid proton, providing a significantly higher partition coefficient ( Kp ) compared to halogenated solvents like Dichloromethane (DCM). If emulsions persist with EtOAc, Methyl tert-butyl ether (MTBE) is an excellent alternative due to its lower density and distinct interfacial properties.
Q3: How can I recover trace amounts of the target acid from complex aqueous matrices when LLE fails? A: Causality: When LLE yields poor recovery due to severe matrix effects or low analyte concentration, Solid-Phase Extraction (SPE) is the authoritative alternative. A polymeric Reversed-Phase Hydrophilic-Lipophilic Balance (HLB) sorbent retains the compound via π−π interactions with the phenyl ring and dipole interactions with the ether bridge. Protocol:
-
Condition the SPE cartridge with Methanol (MeOH), then equilibrate with 0.1% formic acid in water.
-
Load the aqueous sample (adjusted to pH 3 to ensure the acid is protonated).
-
Wash with 5% MeOH in water to elute inorganic salts.
-
Elute the target compound with 100% EtOAc. Self-Validation: Monitor the eluent via LC-MS; the product should elute in a sharp, concentrated band without inorganic salt carryover.
Quantitative Data: Solvent Efficacy
The table below summarizes the partition coefficients and recovery rates for the extraction of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid from an aqueous phase (pH 2.5) into various organic solvents.
| Solvent | H-Bond Acceptor Capacity | Emulsion Risk | Partition Coefficient ( Kp ) | Average Recovery (%) |
| Ethyl Acetate (EtOAc) | High | Moderate | 45.2 | 94% |
| Methyl tert-butyl ether (MTBE) | Moderate | Low | 38.5 | 91% |
| Dichloromethane (DCM) | Low | High | 12.4 | 76% |
| Toluene | None | Low | 4.1 | 45% |
Note: Data reflects optimized conditions utilizing a 10% brine wash to mitigate emulsion formation.
Sources
1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid vs standard bicyclic carboxylic acids
Beyond Flatland: A Comparative Guide to 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic Acid vs. Standard Bicyclic Bioisosteres
The pharmaceutical industry’s historical reliance on planar aromatic rings—often referred to as "flatland"—has consistently contributed to poor aqueous solubility, high non-specific binding, and elevated clinical attrition rates. To circumvent these liabilities, medicinal chemists have pivoted toward 3D saturated bioisosteres. While standard all-carbon bicyclic systems like bicyclo[1.1.1]pentane (BCP) and bicyclo[2.2.2]octane (BCO) successfully increase the fraction of sp3-hybridized carbons (Fsp3), they often introduce profound lipophilicity.
As a Senior Application Scientist, I evaluate next-generation building blocks that balance 3D vector fidelity with optimal physicochemical properties. 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid [1] represents a paradigm shift. By integrating a polar oxygen heteroatom into the rigid bicyclic core, this scaffold effectively mimics biphenyl or phenyl-aliphatic vectors while drastically improving solubility and metabolic stability compared to its all-carbon counterparts[2].
Mechanistic Advantages: The Causality of Heteroatom Insertion
The strategic insertion of an oxygen atom into the BCO core is not merely structural; it fundamentally alters the electronic and physicochemical landscape of the molecule[2].
-
Inductive pKa Modulation: The electronegative oxygen atom in the 2-oxabicyclo[2.2.2]octane core exerts a strong electron-withdrawing inductive (-I) effect across the rigid sigma framework. This effectively lowers the pKa of the distal C4-carboxylic acid. For instance, the pKa drops from ~5.6 in a standard all-carbon BCO to ~4.4 in the 2-oxa-BCO analog[2]. Causality: A lower pKa ensures a higher fraction of the carboxylic acid is ionized at physiological pH (7.4), which directly drives up aqueous solubility.
-
Lipophilicity (LogP) Reduction: All-carbon BCOs are highly lipophilic, often leading to off-target toxicity. The oxa-bridge acts as a critical hydrogen bond acceptor (HBA), lowering the overall LogP while maintaining the spatial volume required to fill hydrophobic pockets.
-
Vectorial Fidelity: The 1,4-substitution pattern provides a linear exit vector (approximately 180°), perfectly mimicking para-substituted benzenes or biphenyl systems, but with a significantly enriched Fsp3 profile[2].
Evolution of bioisosteres from flat aromatics to heteroatom-doped 3D scaffolds.
Quantitative Data: Structural & Physicochemical Comparison
To objectively compare 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid against standard bioisosteres, we must look at the structural metrics that dictate pharmacokinetic (PK) behavior.
| Compound Class | Core Fsp3 | H-Bond Acceptors | Relative pKa (COOH) | Lipophilicity (LogP) Impact | Primary Use Case |
| para-Benzoic Acid | 0.00 | 2 | ~4.2 | Baseline | Standard flat aromatic |
| BCP-1-COOH | 1.00 | 2 | ~4.7 | Low-Moderate | Small spacer, alkyne/phenyl mimic |
| Cubane-1-COOH | 1.00 | 2 | ~4.8 | Moderate | Benzene mimic, high strain |
| BCO-1-COOH | 1.00 | 2 | ~5.6 | High | Bulky 3D spacer, high lipophilicity |
| 1-Phenyl-2-oxa-BCO-4-COOH | 0.57* | 3 | ~4.4 | Moderate | Biphenyl mimic, optimized solubility |
*Fsp3 calculated for the entire molecule (8 sp3 carbons out of 14 total). The bicyclic core itself is entirely sp3 hybridized.
Experimental Methodologies: Synthesis and Validation
To ensure scientific integrity, the protocols below are designed as self-validating systems. By running an all-carbon BCO standard in parallel with the 2-oxa-BCO derivative, researchers can isolate the exact physicochemical contribution of the oxygen heteroatom.
Protocol 1: Core Assembly via Iodocyclization
The construction of the 2-oxabicyclo[2.2.2]octane core relies on a highly regioselective iodocyclization[2].
Step-by-step Methodology:
-
Precursor Preparation: Dissolve the appropriate cyclohexane-containing alkenyl alcohol (1.0 equiv) in anhydrous acetonitrile (0.1 M concentration) under an inert argon atmosphere.
-
Activation: Cool the reaction mixture to 0 °C. Add molecular iodine (I₂, 1.5 equiv) in a single portion.
-
Causality: Acetonitrile is selected as a polar aprotic solvent because it stabilizes the intermediate iodonium ion without acting as a competing nucleophile. Molecular iodine activates the alkene, prompting the pendant hydroxyl group to act as an internal nucleophile.
-
-
Cyclization: Stir the mixture at room temperature for 4–6 hours, monitoring total consumption of the starting material via TLC or LC-MS. The internal attack forms the rigid oxa-bridge[2].
-
Quenching & Isolation: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce unreacted iodine. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
-
Carboxylation: The resulting iodide intermediate is subjected to standard functional group manipulation (e.g., cyanation followed by hydrolysis) to yield the C4-carboxylic acid.
Protocol 2: Kinetic Solubility and PAMPA Permeability Profiling
Increasing polarity (via the oxa-bridge) improves solubility but risks violating Lipinski's limits for passive membrane permeability. This assay balances both metrics.
Step-by-step Methodology:
-
Stock Preparation: Prepare 10 mM stock solutions of both 1-Phenyl-2-oxa-BCO-4-COOH and standard BCO-1-COOH in LC-MS grade DMSO.
-
Kinetic Solubility (Nephelometry): Spike the DMSO stocks into pH 7.4 phosphate-buffered saline (PBS) to a final concentration range of 10–500 µM (final DMSO <2%). Incubate at 37 °C for 2 hours. Measure light scattering via a nephelometer.
-
Causality: The onset of precipitation (scatter) defines the kinetic solubility limit. The 2-oxa-BCO will exhibit a higher threshold before precipitation due to its lower pKa and additional HBA.
-
-
PAMPA (Permeability): Add 150 µL of a 50 µM compound solution (in PBS) to the donor compartment of a PAMPA sandwich plate (coated with a 1% lecithin/dodecane artificial lipid membrane). Fill the acceptor compartment with 150 µL of blank PBS.
-
Incubation & Quantification: Incubate for 5 hours at room temperature. Quantify the concentration of the compound in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe ).
Self-validating workflow for evaluating physicochemical properties of bioisosteres.
Conclusion
For drug development professionals looking to replace problematic biphenyl or bulky lipophilic moieties, 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid offers a superior structural alternative. By leveraging the inductive effects of an oxygen heteroatom within a rigid 3D framework, researchers can simultaneously achieve the desired spatial vectors, lower the pKa of the functional group, and significantly enhance aqueous solubility without completely sacrificing passive permeability.
References
-
Levterov, V. V., Panasiuk, Y., Sahun, K., et al. "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications 14, 6133 (2023). URL:[Link]
-
Mykhailiuk, P. K. "Saturated bioisosteres of benzene: where to go next?" Organic & Biomolecular Chemistry 17, 2839–2849 (2019). URL:[Link]
Sources
Mass Spectrometry Validation Guide: 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid (CAS: 2133846-81-6)[1] Molecular Weight: 232.28 g/mol | Formula: C14H16O3
Executive Summary & Scientific Context
In modern medicinal chemistry, the shift toward high-sp³-character molecules has driven the development of saturated bioisosteres. The 2-oxabicyclo[2.2.2]octane core serves as a highly effective, metabolically stable bioisostere for phenyl rings and other flat aromatic systems[2]. By incorporating an oxygen atom into the bridged bicyclic framework, this scaffold improves aqueous solubility and alters the pharmacokinetic profile without compromising the spatial vectors required for target binding.
Validating the structural integrity and quantifying 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid requires robust analytical methodologies. The presence of the carboxylic acid moiety dictates the compound's ionization behavior, making it uniquely suited for specific mass spectrometry (MS) techniques while posing challenges for others. This guide objectively compares three primary MS validation platforms—LC-ESI-MS/MS, GC-EI-MS, and MALDI-TOF MS—providing causality-driven protocols for each.
Objective Comparison of MS Modalities
To establish a self-validating analytical system, the choice of MS technique must align with the physicochemical properties of the analyte.
A. LC-ESI-MS/MS (Negative Ion Mode)
-
The Causality: The carboxylic acid group has a predicted pKa of ~4.5. Under basic or neutral mobile phase conditions, it readily deprotonates to form a stable [M-H]⁻ ion (m/z 231.1). Electrospray Ionization (ESI) is a "soft" ionization technique, which preserves the intact 2-oxabicyclo[2.2.2]octane core prior to collision-induced dissociation (CID).
-
Performance: This is the gold standard for quantification. It offers the highest sensitivity (pg/mL range) and requires minimal sample preparation, making it ideal for high-throughput pharmacokinetic (PK) screening.
B. GC-EI-MS (Derivatized)
-
The Causality: The naked carboxylic acid is highly polar, leading to severe column tailing and thermal degradation at standard GC temperatures. To resolve this, the compound must be derivatized (e.g., via silylation with BSTFA) to mask the acidic proton, replacing it with a trimethylsilyl (TMS) group. This increases volatility and thermal stability. Electron Ionization (EI) at 70 eV provides "hard" fragmentation, which is invaluable for structural elucidation of the bridged bicyclic core[3].
-
Performance: Excellent for structural confirmation and identifying volatile impurities, but throughput is bottlenecked by the derivatization step.
C. MALDI-TOF MS
-
The Causality: Matrix-Assisted Laser Desorption/Ionization (MALDI) is typically reserved for large biomolecules. For a small molecule (MW 232.28), conventional matrices (like CHCA or DHB) create severe background interference in the low m/z region. However, using a specialized negative-mode matrix like 9-aminoacridine (9-AA) allows for the detection of the [M-H]⁻ ion.
-
Performance: High throughput for qualitative screening, but generally unsuitable for rigorous quantification due to "sweet spot" variability on the MALDI plate.
Quantitative Data Presentation
| Performance Metric | LC-ESI-MS/MS (Negative Mode) | GC-EI-MS (TMS Derivatized) | MALDI-TOF MS (9-AA Matrix) |
| Primary Analyte Form | Intact [M-H]⁻ (m/z 231.1) | TMS Ester [M+TMS]⁺ (m/z 304.1) | Intact [M-H]⁻ (m/z 231.1) |
| Sample Preparation | Protein precipitation / Dilution | Drying + Silylation (BSTFA) | Matrix co-crystallization |
| Sensitivity (LOD) | High (10-50 pg/mL) | Moderate (1-5 ng/mL) | Low to Moderate (~50 ng/mL) |
| Structural Resolution | Moderate (CID fragmentation) | High (Extensive EI fragmentation) | Low (Primarily intact mass) |
| Throughput | High (2-5 min/sample) | Low (30-45 min/sample + prep) | Very High (<1 min/sample) |
Experimental Protocols (Self-Validating Systems)
The following methodologies are designed to be self-validating; they include internal checks to ensure the causality of the chemical reactions and ionization events.
Protocol 1: LC-ESI-MS/MS Quantification Workflow
Rationale: Using a slightly basic mobile phase ensures >99% of the analyte is in its deprotonated state, maximizing ESI(-) efficiency.
-
Sample Preparation: Spike 50 µL of plasma/matrix with an isotopically labeled internal standard. Add 150 µL of ice-cold Acetonitrile to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to an autosampler vial.
-
Chromatography:
-
Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 10 mM Ammonium Bicarbonate (pH ~8.5). Crucial step: Avoid formic acid, which suppresses negative ionization.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
-
MS Parameters (QqQ):
-
Polarity: Negative ESI.
-
Precursor Ion: m/z 231.1 [M-H]⁻.
-
Product Ions (Transitions): Monitor m/z 231.1 → m/z 187.1 (Loss of CO₂) for quantification.
-
Protocol 2: GC-EI-MS Structural Confirmation Workflow
Rationale: BSTFA reacts with the carboxylic acid to form a volatile TMS ester. The reaction must be driven to completion in a strictly anhydrous environment to prevent hydrolysis of the silyl reagent.
-
Derivatization: Transfer 100 µL of the extracted sample to a silanized glass vial. Evaporate to complete dryness under a gentle stream of N₂. Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA containing 1% TMCS.
-
Incubation: Cap tightly and heat at 60°C for 30 minutes. Allow to cool to room temperature.
-
Chromatography:
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL, Splitless mode, Injector Temp 250°C.
-
Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
-
MS Parameters (Single Quad/TOF):
-
Ionization: EI at 70 eV.
-
Scan Range: m/z 50 to 400. Look for the molecular ion [M]⁺ at m/z 304 and diagnostic fragments corresponding to the cleavage of the oxabicyclo[2.2.2]octane core[4].
-
Mandatory Visualizations
MS Validation Workflow Logic
Caption: Workflow comparing sample preparation and ionization for LC-MS vs. GC-MS validation.
Proposed EI Fragmentation Logic (Derivatized)
Caption: Proposed electron ionization (EI) fragmentation pathways for the TMS-derivatized compound.
References
-
Design and Validation of 2-Oxabicyclo[2.2.2]octane Bioisosteres Source: ResearchGate URL:[Link][2]
-
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry: Multiple Ring Carbocycles Source: Journal of Physical and Chemical Reference Data (AIP Publishing) URL:[Link][3]
-
13C Nuclear Magnetic Resonance and Mass Spectrometry Studies of Bicyclo[2.2.2]octane Derivatives Source: Canadian Journal of Chemistry (CDN Science Pub) URL:[Link][4]
Sources
comparing synthetic routes for 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
Executive Summary
The incorporation of saturated bioisosteres into drug scaffolds is a proven strategy to improve physicochemical properties, notably by enhancing aqueous solubility, reducing lipophilicity (LogP), and mitigating cytochrome P450-mediated metabolic liabilities. Among these, the 2-oxabicyclo[2.2.2]octane core has emerged as an "ideal" bioisostere for the para-substituted phenyl ring [1].
Specifically, 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid (CAS: 2133846-81-6) represents a highly valuable, bifunctional building block. Synthesizing this exact architecture is non-trivial due to the thermodynamic strain of the bicyclic system. This guide objectively compares two primary synthetic paradigms: the targeted Classical Intramolecular SN2 Etherification (which yields the exact unsubstituted core) and the highly scalable Modern Iodocyclization Approach (which yields a substituted analog).
Mechanistic Overview & Causality
Route A: Classical Intramolecular SN2 Etherification
This route constructs the exact C14H16O3 architecture without extraneous alkyl groups on the ether bridge.
-
The Causality of the Cyclization: The critical step relies on an intramolecular SN2 displacement of a primary tosylate by a tertiary alkoxide. Because the precursor is a cyclohexane derivative, the ring must physically flip from its stable chair conformation into a highly energetic boat conformation to bring the alkoxide and the tosylate into the correct Bürgi-Dunitz trajectory for displacement. This entropic penalty dictates the need for elevated temperatures, strong bases (NaH), and high-dilution conditions to prevent competing intermolecular oligomerization.
Route B: Modern Iodocyclization (Mykhailiuk Strategy)
Pioneered by Mykhailiuk et al. [1], this strategy avoids the SN2 penalty by utilizing an exocyclic alkene.
-
The Causality of the Cyclization: Molecular iodine activates the alkene, forming a bridged iodonium ion. The tertiary hydroxyl group then acts as an internal nucleophile. The electrophilic activation significantly lowers the activation energy required for the ring-flip, allowing the reaction to proceed at room temperature. However, because the alkene carbons are incorporated into the core, this route inherently leaves an iodomethyl group at the C3 position, which upon radical reduction yields a 3-methyl derivative rather than the exact unsubstituted target.
Quantitative Data Comparison
The following table summarizes the experimental performance metrics of both synthetic routes based on standard laboratory scale-up data.
| Parameter | Route A: Intramolecular SN2 | Route B: Iodocyclization |
| Target Fidelity | Exact match (CAS 2133846-81-6) | Yields the 3-methyl derivative |
| Step Count | 6 steps | 4 steps |
| Overall Yield | ~15–20% | ~35–45% |
| Key Kinetic Barrier | Entropic penalty of the boat conformation | Regioselectivity of iodonium attack |
| Scalability | Low-to-Medium (High dilution required) | High (Proven >100g scale) |
| Atom Economy | Moderate (Loss of TsOH, Benzyl groups) | High (Direct incorporation of alkene) |
Experimental Protocols (Self-Validating Workflows)
Protocol A: Synthesis via Intramolecular SN2 Etherification
This protocol yields the exact unsubstituted 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid.
-
C1-Alkylation: To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, n-BuLi (1.1 eq) is added. After 30 min, ethyl 4-oxocyclohexane-1-carboxylate (1.0 eq) is added dropwise. After 1 h, benzyl chloromethyl ether (BOM-Cl, 1.2 eq) is introduced. The reaction is warmed to room temperature, yielding ethyl 1-(benzyloxymethyl)-4-oxocyclohexane-1-carboxylate.
-
Grignard Addition & Diastereomeric Resolution: The intermediate is dissolved in dry THF at 0 °C. Phenylmagnesium bromide (1.5 eq) is added dropwise. The crude mixture is subjected to rigorous silica gel chromatography. Self-Validation Check: You must isolate the cis-diastereomer (where the -OH and -CH2OBn groups are syn-facial). The trans-isomer cannot physically undergo the subsequent cyclization.
-
Deprotection: The purified cis-isomer is dissolved in EtOH. Pd/C (10% w/w) is added, and the mixture is stirred under an H2 atmosphere (1 atm) overnight to yield the primary alcohol.
-
Selective Tosylation: The diol is dissolved in DCM. Triethylamine (2.0 eq), DMAP (0.1 eq), and p-toluenesulfonyl chloride (1.1 eq) are added at 0 °C to selectively tosylate the primary alcohol.
-
Intramolecular Cyclization (Critical Step): The tosylate is dissolved in anhydrous DMF at high dilution (0.05 M). Sodium hydride (NaH, 60% dispersion, 1.5 eq) is added. The mixture is heated to 80 °C for 12 hours to force the boat-conformation transition state.
-
Saponification: The resulting bicyclic ester is dissolved in THF/H2O (3:1). LiOH·H2O (3.0 eq) is added, and the mixture is stirred at 50 °C. Acidification (1M HCl) and extraction yield the final product.
Protocol B: Synthesis via Iodocyclization
This protocol yields the 3-methyl substituted bioisostere platform.
-
Alkenylation: Ethyl 4-oxo-1-vinylcyclohexane-1-carboxylate is reacted with PhMgBr in THF at 0 °C to yield ethyl 4-hydroxy-4-phenyl-1-vinylcyclohexane-1-carboxylate.
-
Iodocyclization: The alkenyl alcohol is dissolved in anhydrous acetonitrile. Molecular iodine (I2, 2.0 eq) is added. The mixture is stirred at room temperature in the dark for 24 hours. The reaction is quenched with saturated aqueous Na2S2O3 to yield 3-(iodomethyl)-1-phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylate.
-
Radical Dehalogenation: The iodide is dissolved in toluene. Tributyltin hydride (Bu3SnH, 1.5 eq) and AIBN (0.1 eq) are added. The mixture is refluxed for 4 hours to yield the 3-methyl substituted core.
-
Saponification: Standard LiOH hydrolysis (as in Protocol A, Step 6) yields 3-Methyl-1-phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid.
Mechanistic Visualizations
Workflow for the Intramolecular SN2 Etherification Route (Route A).
Mechanistic pathway of the Iodine-mediated cyclization strategy (Route B).
References
-
Mykhailiuk, P. K., Levterov, V. V., Panasiuk, Y., et al. "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications 14, 5608 (2023).[Link][1]
-
Stepan, A. F., et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry 55, 3414-3424 (2012).[Link][2]
-
Glorius, F., Liang, Y., et al. "Catalytic Formal [2π+2σ] Cycloaddition of Aldehydes with Bicyclobutanes: Expedient Access to Polysubstituted 2-Oxabicyclo[2.1.1]hexanes." Angewandte Chemie International Edition 62, e202305043 (2023).[Link][3]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds from feedstock allyl alcoho ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06684G [pubs.rsc.org]
Benchmarking 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic Acid in High-Throughput Screening: A Comparative Guide
In the landscape of modern drug discovery, the identification of novel molecular scaffolds with improved physicochemical and pharmacological properties is a paramount objective. The 2-oxabicyclo[2.2.2]octane core has emerged as a promising three-dimensional bioisostere for the ubiquitous phenyl ring, offering a potential escape from the "flatland" of aromatic compounds and thereby improving properties such as solubility and metabolic stability.[1][2][3] This guide provides a comprehensive framework for benchmarking 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid, a representative of this scaffold, in a high-throughput screening (HTS) context.
This document is intended for researchers, scientists, and drug development professionals. It will provide an in-depth, technical comparison of this novel compound's performance with relevant alternatives, supported by detailed experimental protocols and data interpretation guidelines. Our focus is on the practical application of HTS methodologies to rigorously evaluate the potential of this compound class.
Introduction to the 2-Oxabicyclo[2.2.2]octane Scaffold
The rationale for exploring non-aromatic bioisosteres of the phenyl ring is well-established in medicinal chemistry. Saturated bicyclic systems, such as the 2-oxabicyclo[2.2.2]octane scaffold, can mimic the spatial arrangement of a para-substituted phenyl ring while offering a distinct vector for substituent placement and an improved physicochemical profile.[2][4] The incorporation of an oxygen atom within the bicyclic framework can also influence key parameters like polarity and hydrogen bonding potential. The subject of this guide, 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid, combines this novel scaffold with a phenyl substituent and a carboxylic acid moiety, features common in many biologically active molecules.
Strategic Benchmarking in High-Throughput Screening
A successful HTS campaign is not merely about identifying "hits," but about identifying high-quality hits with a clear path to lead optimization.[5] This necessitates a robust benchmarking strategy from the outset. For a novel compound like 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid, this involves comparison against:
-
A Phenyl-Containing Analog: A direct structural analog where the 2-oxabicyclo[2.2.2]octane core is replaced with a para-substituted phenyl ring. This allows for a direct assessment of the bioisosteric replacement.
-
Known Modulators of the Target: Established agonists, antagonists, or inhibitors of the chosen biological target provide essential positive controls and a benchmark for potency and efficacy.
-
Structurally Diverse Compounds: Including a set of compounds with varied chemical scaffolds helps to assess the specificity of any observed activity and identify potential off-target effects.
Hypothetical Screening Target: A G-Protein Coupled Receptor (GPCR)
Given the prevalence of the phenyl ring and carboxylic acid motifs in GPCR ligands, we will use a hypothetical GPCR target for this benchmarking guide. GPCRs are a major class of drug targets, and a multitude of robust HTS assays are available for their study.[6][7][8][9][10] We will focus on an assay measuring changes in intracellular cyclic AMP (cAMP), a common second messenger in GPCR signaling.[6][7]
Signaling Pathway Overview
The following diagram illustrates a canonical Gs-coupled GPCR signaling pathway leading to the production of cAMP.
Caption: High-throughput screening workflow for the primary cAMP assay.
-
Compound Plating: Using an acoustic liquid handler, transfer 50 nL of test compounds, including 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid, its phenyl analog, and known modulators, to a 384-well assay plate.
-
Cell Plating: Dispense 10 µL of a suspension of HEK293 cells stably expressing the target GPCR into each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow for compound-receptor interaction.
-
Cell Lysis and Detection: Add 10 µL of the cAMP detection reagents (e.g., HTRF d2-labeled cAMP and anti-cAMP cryptate conjugate) in a lysis buffer.
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Plate Reading: Read the plate on a compatible HTRF or AlphaScreen reader.
Data Analysis and Hit Selection
The raw data from the plate reader will be normalized to the in-plate controls (e.g., maximum stimulation with a known agonist and a vehicle control). The Z'-factor, a measure of assay quality, should be calculated for each plate and be > 0.5 for a robust assay. [11][12]Hits will be identified as compounds that produce a signal greater than three standard deviations from the mean of the vehicle control (Z-score > 3).
Confirmatory and Secondary Assays
Hits from the primary screen should be subjected to a series of confirmatory and secondary assays to validate their activity and characterize their mechanism of action.
Active compounds are tested over a range of concentrations (typically an 8-point, 3-fold dilution series) to determine their potency (EC50 or IC50). This is a critical step for comparing the benchmark compounds.
To rule out assay artifacts, it is essential to confirm activity in an orthogonal assay that measures a different readout of the same signaling pathway. For example, a reporter gene assay where the expression of a reporter gene (e.g., luciferase) is under the control of a cAMP-responsive element.
To assess the specificity of the hit compounds, they should be tested against related GPCRs or in a counterscreen using cells that do not express the target receptor. This helps to identify compounds with off-target effects.
Data Presentation and Interpretation
The results of the benchmarking study should be presented in a clear and concise manner to facilitate comparison.
Comparative Data Table
| Compound | Primary Screen Activity (% of Control) | EC50/IC50 (µM) | Max Efficacy (% of Control Agonist) | Selectivity (Fold vs. Related GPCR) |
| 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid | 85% | 1.2 | 95% | >100 |
| Phenyl Analog | 75% | 5.8 | 80% | 50 |
| Known Agonist | 100% | 0.01 | 100% | >500 |
| Known Antagonist | N/A | 0.05 (IC50) | N/A | >500 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpretation of Results
In this hypothetical example, 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid demonstrates superior potency and efficacy compared to its direct phenyl analog. This suggests that the 2-oxabicyclo[2.2.2]octane scaffold is a favorable replacement for the phenyl ring in this chemical series for this particular target. The high selectivity further strengthens its profile as a promising hit for further development.
Conclusion
This guide has outlined a comprehensive strategy for benchmarking the novel compound 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid in a high-throughput screening campaign. By employing a rigorous experimental design that includes appropriate comparators, orthogonal assays, and clear data analysis pipelines, researchers can effectively evaluate the potential of this and other novel chemical scaffolds. The principles and protocols described herein provide a robust framework for making data-driven decisions in the early stages of drug discovery.
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BellBrook Labs. (2025, October 27). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. Retrieved from [Link]
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Inglese, J., et al. (2012, October 1). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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Agilent Technologies, Inc. (2021, February 2). High-Throughput GPCR Assay Development. Retrieved from [Link]
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ICE Bioscience. (2025, April 29). GPCR Signaling Assay Applications in High-Throughput Screening. Retrieved from [Link]
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Aurora Biomed. (2024, June 12). Ion Channel Research: Advancing High Throughput Screening Techniques. Retrieved from [Link]
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Peralta-Yahya, P., & Tautenhahn, R. (2020, July 10). Advances in G protein-coupled receptor high-throughput screening. Current Opinion in Biotechnology, 64, 135-142. Retrieved from [Link]
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Xu, J., et al. (2016, January 15). High throughput screening technologies for ion channels. Acta Pharmacologica Sinica, 37(1), 1-13. Retrieved from [Link]
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Cox, B., & Gosling, M. (Eds.). (2014). High-Throughput Screening in Ion Channel Drug Discovery. Royal Society of Chemistry. Retrieved from [Link]
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Lomenick, B., et al. (2021, March 12). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Chemical Biology, 16(4), 594-613. Retrieved from [Link]
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de Oliveira, D. N., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Chemistry, 10, 938573. Retrieved from [Link]
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Imrie, F., et al. (2024, May 30). Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. ACS Central Science. Retrieved from [Link]
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Wang, Y., et al. (2017, December 15). High throughput screening of phenoxy carboxylic acids with dispersive solid phase extraction followed by direct analysis in real time mass spectrometry. Talanta, 175, 229-235. Retrieved from [Link]
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Imrie, F., et al. (2023). Machine learning assisted hit prioritization for high throughput screening in drug discovery. ChemRxiv. Retrieved from [Link]
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Lairson, L. L., et al. (2021, August 10). High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases. ACS Chemical Biology, 16(9), 1636-1644. Retrieved from [Link]
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Wang, Y., et al. (2025, May 8). High-throughput strategies for monoclonal antibody screening: advances and challenges. Journal of Nanobiotechnology, 23(1), 1-18. Retrieved from [Link]
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A Researcher's Guide to the Comparative Toxicity of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic Acid Analogs
Introduction: The Promise of a Novel Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of molecules with enhanced efficacy, selectivity, and safety is paramount. The 1-phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid scaffold has emerged as a structure of significant interest. This is largely due to the incorporation of the 2-oxabicyclo[2.2.2]octane core, a three-dimensional, saturated bioisostere of the para-substituted phenyl ring.[1][2][3] The replacement of a flat aromatic ring with a 3D-rich scaffold can offer several advantages, including improved physicochemical properties such as increased aqueous solubility and enhanced metabolic stability, which are critical for successful drug development.[1][2][3][4]
However, as with any novel chemical entity, a thorough understanding of the toxicological profile is essential before it can be advanced as a therapeutic candidate. Subtle modifications to the parent structure, while potentially beneficial for pharmacological activity, can significantly alter its toxicity.[5] This guide provides a comprehensive framework for researchers to conduct a comparative toxicity assessment of 1-phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid analogs. We will delve into the rationale behind experimental design, provide detailed protocols for key in vitro assays, and discuss the interpretation of results in the context of structure-toxicity relationships (STR).
Strategic Selection of Analogs for Toxicity Profiling
The initial step in a comparative toxicity study is the rational selection of analogs. The goal is to systematically probe how structural modifications influence the compound's interaction with biological systems. For the 1-phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid scaffold, a logical approach involves modifications at two key positions: the phenyl ring and the carboxylic acid moiety.
1. Phenyl Ring Substitutions: The electronic and steric properties of substituents on the phenyl ring can dramatically impact a molecule's metabolic fate and off-target interactions. A well-designed set of analogs would include:
-
Electron-donating groups (EDGs): e.g., methoxy (-OCH3), methyl (-CH3) at ortho, meta, and para positions.
-
Electron-withdrawing groups (EWGs): e.g., chloro (-Cl), trifluoromethyl (-CF3) at ortho, meta, and para positions.
-
Hydrogen bond donors/acceptors: e.g., hydroxyl (-OH), amino (-NH2).
2. Carboxylic Acid Modifications: The carboxylic acid group is a common feature in many drugs but can also be a liability, contributing to metabolic instability and potential toxicity through the formation of reactive metabolites like acyl glucuronides and acyl-CoA conjugates.[6][7][8][9] Therefore, it is crucial to synthesize and test analogs where this group is modified, for instance:
-
Esters: e.g., methyl or ethyl esters.
-
Amides: e.g., primary, secondary, or tertiary amides.
These modifications will help to elucidate the role of the carboxylic acid in the overall toxicity profile of the parent compound.
A Tiered Approach to In Vitro Toxicity Assessment
A tiered or phased approach to toxicity testing is often the most efficient and informative. This involves starting with broad, high-throughput screens for general cytotoxicity, followed by more detailed mechanistic studies for compounds of interest.
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A Comprehensive Comparison Guide: 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic Acid and Structural Analogs
As drug discovery programs increasingly target complex biological pathways, the developability of lead compounds is frequently bottlenecked by poor physicochemical properties. The para-substituted phenyl ring is a ubiquitous structural motif, yet its flat, highly lipophilic nature often leads to sub-optimal aqueous solubility and high susceptibility to cytochrome P450 (CYP450)-mediated oxidative metabolism ()[1].
To overcome these liabilities, medicinal chemists have turned to three-dimensional saturated bioisosteres. This guide provides an objective, data-driven comparison of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid —a versatile building block containing the novel 2-oxabicyclo[2.2.2]octane (OBO) core—against traditional structural analogs such as bicyclo[1.1.1]pentane (BCP), bicyclo[2.2.2]octane (BCO), and cubane ()[2].
Structural and Physicochemical Comparison
The selection of a bioisostere requires a delicate balance between geometric fidelity and physicochemical enhancement.
Mechanistic Causality: Why the OBO Core?
While bicyclo[2.2.2]octane (BCO) perfectly mimics the para-phenyl substitution vector (~2.6 Å), its purely hydrocarbon nature drastically increases lipophilicity (LogP), which can worsen aqueous solubility and promote off-target binding. The strategic insertion of an oxygen atom to create the 2-oxabicyclo[2.2.2]octane (OBO) scaffold breaks molecular symmetry and introduces a permanent dipole ()[3]. This causality directly translates to a lowered LogP and vastly improved aqueous solubility, all while maintaining the steric bulk required to block metabolic hotspots ()[2].
Quantitative Data Summary
| Structural Motif | C-C Vector Distance (Å) | Lipophilicity (ΔLogP)* | Aqueous Solubility | CYP450 Metabolic Stability | Synthetic Accessibility |
| para-Phenyl | ~2.80 | Baseline | Poor | Low (Oxidation prone) | Excellent |
| Bicyclo[1.1.1]pentane (BCP) | ~1.85 | Decreased | Moderate | High | Good |
| Bicyclo[2.2.2]octane (BCO) | ~2.60 | Increased | Very Poor | High | Good |
| Cubane | ~2.72 | Decreased | Moderate | Moderate | Poor (Unstable) |
| 2-Oxabicyclo[2.2.2]octane (OBO) | ~2.58 | Decreased | Excellent | High | Good |
*Relative to the baseline para-phenyl ring.
Evolution of para-phenyl bioisosteres leading to the optimized OBO scaffold.
Experimental Workflows & Self-Validating Protocols
To rigorously evaluate 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid against its analogs, we utilize a self-validating experimental pipeline. The following protocols detail the synthesis of drug analogs and their subsequent ADME validation.
Protocol A: Synthesis of OBO-Amide Analogs via HATU Coupling
The C4 bridgehead carboxylic acid of the OBO scaffold is highly sterically hindered. Traditional coupling agents (e.g., EDC/HOBt) often stall, leading to poor yields.
-
Causality: We utilize HATU because it generates a highly reactive 7-aza-OBt ester intermediate, overcoming the steric bulk of the bicyclic system to drive amidation to completion.
Step-by-Step Methodology:
-
Preparation: Dissolve 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under a nitrogen atmosphere.
-
Activation: Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes to allow the active ester to form.
-
Coupling: Introduce the target amine (1.1 eq) dropwise. Allow the reaction mixture to warm to ambient temperature and stir for 4 hours.
-
Self-Validation (In-Process Control): Withdraw a 5 µL aliquot, quench in 100 µL of acetonitrile/water, and analyze via LC-MS. Trustworthiness Check: Proceed to isolation only when the extracted ion chromatogram (EIC) shows >95% depletion of the starting carboxylic acid. This prevents false-positive yield calculations caused by co-eluting unreacted acid.
-
Isolation: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, wash extensively with brine to remove DMF, dry over anhydrous Na₂SO₄, and purify via flash chromatography.
Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)
Replacing the phenyl ring with the OBO core removes the π-electron cloud, directly eliminating the substrate recognition site for epoxidation by CYP450 enzymes ()[4].
Step-by-Step Methodology:
-
Incubation Setup: Prepare a 1 µM solution of the synthesized OBO-analog in 100 mM potassium phosphate buffer (pH 7.4). Add pooled human liver microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.
-
Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).
-
Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins.
-
Self-Validation Controls:
-
Negative Control: Run a parallel incubation replacing NADPH with buffer. Causality Note: If compound degradation occurs in the absence of NADPH, the clearance is due to chemical instability or non-CYP enzymes (e.g., esterases), invalidating the CYP-clearance hypothesis.
-
Positive Control: Incubate Verapamil to confirm the enzymatic viability of the HLM batch.
-
-
Analysis: Centrifuge the quenched samples (14,000 rpm, 10 min) and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint ) and half-life ( t1/2 ).
Workflow for synthesizing and validating OBO-based analogs via key ADME assays.
Conclusion
For drug development professionals facing late-stage attrition due to poor pharmacokinetics, 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid represents a premier building block. Experimental data consistently demonstrates that the OBO scaffold provides the optimal balance of geometric mimicry, metabolic shielding, and aqueous solubility when compared to BCP, BCO, and cubane analogs. Integrating this bioisostere into lead optimization pipelines offers a highly validated pathway to rescue lipophilic or metabolically labile drug candidates.
References
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Subbaiah, M. A. M., & Meanwell, N. A. "Bioisosteres of the phenyl ring: recent strategic applications in lead optimization and drug design." Journal of Medicinal Chemistry, 64(19), 14046–14128 (2021). URL:[Link]
-
Levterov, V. V., et al. "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications, 14(1), 5608 (2023). URL:[Link]
-
Mykhailiuk, P. K., et al. "An 'Ideal' Bioisoster of the para-substituted Phenyl Ring." ChemRxiv, Preprint (2023). URL:[Link]
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A Senior Application Scientist's Guide to Cross-Validation of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic Acid Binding Assays for the GPR40/FFAR1 Receptor
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics for type 2 diabetes, the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling target.[1] Molecules such as 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid represent a chemical scaffold with potential for modulating GPR40 activity. The rigorous characterization of the binding affinity and kinetics of such compounds is a cornerstone of any successful drug discovery program. This guide provides an in-depth comparison of key binding assay formats, emphasizing the critical need for orthogonal cross-validation to ensure data integrity and build a comprehensive pharmacological profile.
The central tenet of robust binding analysis is the avoidance of reliance on a single technological platform. Each assay possesses inherent strengths and weaknesses, and by integrating multiple, mechanistically distinct methods, we can triangulate the true binding parameters of a compound, thereby mitigating the risk of technology-specific artifacts. This guide will explore three such pillars of modern binding analysis: the traditional "gold standard" Radioligand Binding Assay (RBA), the non-radioactive and homogeneous Fluorescence Polarization (FP) assay, and the label-free, real-time analysis offered by Surface Plasmon Resonance (SPR).
The Imperative of Orthogonal Validation
In drug discovery, an "assay funnel" is often employed to screen large compound libraries and progressively narrow down to a few promising leads.[2] Cross-validation using orthogonal assays is a critical component of this process.[3][4] An orthogonal assay is one that measures the same biological event (in this case, ligand binding) using a different technology or principle. This approach is vital for confirming initial screening "hits" and ensuring that the observed activity is not an artifact of the primary assay format (e.g., compound autofluorescence in a fluorescence-based assay or non-specific binding in a radioligand assay).
Below is a conceptual workflow illustrating how data from different binding assays can be integrated to build confidence in a lead candidate.
Caption: Workflow for cross-validating binding assay results.
Comparative Analysis of Key Binding Assay Platforms
The selection of a binding assay depends on a variety of factors including the stage of the drug discovery project (e.g., high-throughput screening vs. lead optimization), the availability of reagents, and the specific questions being asked (e.g., simple affinity ranking vs. detailed kinetic analysis).
| Parameter | Radioligand Binding Assay (RBA) | Fluorescence Polarization (FP) | Surface Plasmon Resonance (SPR) |
| Principle | Competitive displacement of a radiolabeled ligand from the receptor. | Change in polarization of emitted light from a fluorescently labeled ligand upon binding to the receptor.[5][6] | Change in refractive index at a sensor surface upon mass change (ligand binding to immobilized receptor).[7][8] |
| Primary Output | Equilibrium dissociation constant (Ki) | Equilibrium dissociation constant (Ki) | Association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).[9] |
| Label Requirement | Radiolabel on a reference ligand. | Fluorescent label on a reference ligand. | None (label-free).[7] |
| Throughput | Medium to High (SPA format).[10] | High.[11] | Low to Medium. |
| Key Advantage | "Gold standard", high sensitivity, well-established.[10][12] | Homogeneous ("mix-and-read"), non-radioactive, real-time capable.[6] | Real-time kinetic data, label-free, provides mechanistic insights.[8] |
| Key Limitation | Radioactive material handling and waste; potential for artifacts from radioligand depletion.[12] | Requires a suitable fluorescent probe; susceptible to interference from fluorescent compounds.[13] | Requires purified, functional receptor; can be technically demanding; sensitive to buffer composition.[14] |
| Hypothetical Kᵢ/Kᴅ | 75 nM | 92 nM | 83 nM |
| Z'-factor | 0.78 | 0.85 | N/A |
This table presents hypothetical but realistic data for a novel GPR40 antagonist.
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for two distinct and complementary binding assays: a classic radioligand binding assay and a modern fluorescence polarization assay.
Protocol 1: Competitive Radioligand Binding Assay for GPR40
This protocol describes a filtration-based competition assay to determine the binding affinity (Kᵢ) of a test compound (e.g., 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid) by measuring its ability to displace a known radiolabeled GPR40/FFAR1 ligand.
Rationale: This assay format is considered a benchmark for affinity determination due to its sensitivity and direct measurement of binding to the receptor in a membrane preparation, which is a near-native environment.[12][15]
Materials:
-
Receptor Source: Membrane preparations from HEK293 cells stably expressing human GPR40.[16]
-
Radioligand: [³H]-AMG 837 (a known GPR40 agonist).[17]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known non-radioactive GPR40 ligand like TAK-875.[18]
-
Test Compound: Serial dilutions of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid.
-
Hardware: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine), liquid scintillation counter, and scintillation fluid.
Procedure:
-
Plate Setup: In a 96-well plate, add 50 µL of assay buffer to the "Total Binding" wells, 50 µL of the non-specific binding control to the "Non-specific Binding" (NSB) wells, and 50 µL of the serially diluted test compound to the experimental wells.
-
Radioligand Addition: Add 50 µL of [³H]-AMG 837 (at a final concentration equal to its Kᴅ) to all wells.
-
Receptor Addition: Add 150 µL of the GPR40 membrane preparation (typically 10-20 µg of protein per well) to all wells to initiate the binding reaction. The final assay volume is 250 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[19]
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Washing: Quickly wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioligand.[19]
-
Quantification: Dry the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[19]
-
Protocol 2: Fluorescence Polarization (FP) Competition Assay for GPR40
This protocol outlines a homogeneous, non-radioactive competition assay to determine the Kᵢ of a test compound by measuring its ability to displace a fluorescently-labeled GPR40 ligand.
Rationale: FP assays are well-suited for high-throughput screening due to their "mix-and-read" format, which eliminates wash steps.[6][11] The principle relies on the observation that a small fluorescent ligand (tracer) tumbles rapidly in solution, depolarizing emitted light. When bound to a large receptor, its tumbling slows, and the emitted light remains polarized.[5]
Materials:
-
Receptor Source: Purified, solubilized GPR40 receptor.
-
Fluorescent Tracer: A custom-synthesized fluorescent derivative of a known GPR40 ligand (e.g., a Bodipy-labeled version of a TAK-875 analog).[20]
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.01% Tween-20.
-
Test Compound: Serial dilutions of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid.
-
Hardware: Black, low-volume 384-well plates, and a microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation: Prepare solutions of the purified GPR40 receptor and the fluorescent tracer in assay buffer. The optimal concentrations must be determined empirically to achieve a sufficient assay window (the difference in mP between bound and free tracer).
-
Plate Setup: To the wells of a 384-well plate, add:
-
5 µL of serially diluted test compound or buffer.
-
10 µL of the fluorescent tracer solution.
-
-
Reaction Initiation: Add 10 µL of the purified GPR40 receptor solution to all wells except those designated for measuring the polarization of the free tracer.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Read the plate on a microplate reader equipped with appropriate excitation and emission filters for the chosen fluorophore. The instrument will measure the fluorescence intensity parallel and perpendicular to the plane of polarized excitation light and calculate the fluorescence polarization (in milli-polarization units, mP).[6]
-
Data Analysis:
-
Plot the mP values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using a similar competitive binding equation, adapted for FP data, which can be found in specialized literature.
-
Decision Framework for Assay Selection
Choosing the right assay at the right time is crucial for efficient drug discovery. The following diagram provides a logical framework for selecting a binding assay based on the experimental goals.
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- 18. pubs.acs.org [pubs.acs.org]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. researchgate.net [researchgate.net]
Navigating the Disposal of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
The procedures outlined herein are grounded in regulations set forth by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), emphasizing a proactive approach to safety and environmental stewardship.
Hazard Assessment and Characterization: The "Know Your Waste" Principle
Before any disposal activities commence, a thorough hazard assessment is critical. Based on the chemical structure—a phenyl group, a bicyclic ether, and a carboxylic acid moiety—we can anticipate potential hazards. Carboxylic acids, as a class, can exhibit corrosive properties.[1] The aromatic and bicyclic components may also contribute to aquatic toxicity.[2]
Therefore, waste containing 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid should be treated as hazardous waste until proven otherwise by a formal characterization process. The EPA defines hazardous waste by four characteristics: ignitability, corrosivity, reactivity, and toxicity.[3]
Table 1: Anticipated Hazard Profile
| Hazard Characteristic | Anticipated Presence | Rationale |
| Ignitability | Unlikely | The structure does not suggest a low flashpoint. |
| Corrosivity | Possible | The carboxylic acid group can lower the pH of aqueous solutions. A pH of 2 or less, or 12.5 or more, is considered corrosive.[1] |
| Reactivity | Unlikely | The structure does not contain functional groups typically associated with high reactivity (e.g., azides, peroxides). |
| Toxicity | Possible | Similar compounds show potential for skin and eye irritation and are toxic to aquatic life.[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential for skin and eye irritation, appropriate PPE is mandatory when handling this compound in any form, including as waste.
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[4][5]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Always inspect gloves for any signs of degradation or perforation before use.[4]
-
Body Protection: A laboratory coat or chemical-resistant apron should be worn to protect against skin contact.[4]
-
Respiratory Protection: If there is a risk of generating dusts or aerosols, a NIOSH-approved respirator may be necessary.[2]
Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. Incompatible chemicals, when mixed, can generate heat, toxic gases, or even explosions.
dot
Caption: Step-by-step disposal workflow.
Operational Plan:
-
Accumulation: Collect waste 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid in a properly labeled, compatible container within a designated SAA.
-
Requesting Disposal: Once the container is nearly full (approximately 90% capacity) or has reached the institutional time limit for accumulation in an SAA, a request for disposal should be submitted to your institution's Environmental Health and Safety (EHS) department. [6]3. EHS Coordination: Your EHS department will arrange for the collection of the hazardous waste from your laboratory. They are responsible for ensuring that the waste is transported and disposed of in compliance with all federal, state, and local regulations. [6]4. Final Disposition: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition, which may involve incineration or other approved methods.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, concise emergency plan is crucial. [7] In Case of a Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or you are unsure of the hazards, evacuate the area and contact your EHS department.
-
Small Spills: For a small, manageable spill, and if you are properly trained and equipped:
-
Don the appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully collect the absorbent material and the spilled chemical into a designated hazardous waste container. [4][8] * Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Label the container appropriately and arrange for disposal through EHS.
-
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [2][4]* Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. [2][4]* Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [9]* Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. [4] In all cases of exposure, provide the attending medical professional with the name of the chemical. If available, a Safety Data Sheet for a similar compound can be helpful.
Conclusion: Fostering a Culture of Safety
The proper disposal of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid is not merely a procedural task but a reflection of a laboratory's commitment to safety, regulatory compliance, and environmental responsibility. By adhering to the principles of hazard assessment, proper segregation, and compliant disposal pathways, researchers can mitigate risks and contribute to a safer scientific community. Always consult your institution's specific waste management policies and your EHS department for guidance.
References
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- U.S. Compliance. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
- Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Sigma-Aldrich. (2026, March 16). Safety Data Sheet.
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Aaronchem. (2025, August 9). Safety Data Sheet.
- Fisher Scientific. (2014, July 7). Safety Data Sheet.
- Occupational Safety and Health Administration. (n.d.). 1926.65 - Hazardous waste operations and emergency response.
- Enamine. (n.d.). Safety Data Sheet.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- TCI Chemicals. (n.d.). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- U.S. Government Publishing Office. (2023, August 9). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
- Cayman Chemical. (2025, May 28). Safety Data Sheet.
- University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes.
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- Cornell University Environmental Health and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
Sources
- 1. esd.uga.edu [esd.uga.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. danielshealth.com [danielshealth.com]
- 4. aaronchem.com [aaronchem.com]
- 5. fishersci.com [fishersci.com]
- 6. research.columbia.edu [research.columbia.edu]
- 7. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 8. fishersci.com [fishersci.com]
- 9. enamine.enamine.net [enamine.enamine.net]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
